1-Azido-2-fluorobenzene
Description
The exact mass of the compound 1-Azido-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Azido-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBOIKMFTLTNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469338 | |
| Record name | 1-azido-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3296-04-6 | |
| Record name | 1-azido-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 1-Azido-2-fluorobenzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Azido-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
1-Azido-2-fluorobenzene is an aryl azide that serves as a versatile and powerful building block in modern organic synthesis. Its utility is anchored in the unique interplay between its two key functional groups: the energetic azide and the electron-withdrawing fluorine atom. The azide group is a linchpin for "click chemistry," most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the efficient and specific construction of complex molecular architectures.[1][2] Concurrently, it serves as a precursor to highly reactive nitrenes upon thermal or photochemical activation, opening pathways for C-H insertion and cyclization reactions.[3]
The presence of a fluorine atom ortho to the azide group is not a trivial substitution. Fluorine's high electronegativity modulates the electronic properties of the benzene ring and the azide moiety, influencing the kinetics and regioselectivity of its reactions.[4] In the context of drug development and materials science, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[5][6] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of 1-azido-2-fluorobenzene, offering field-proven insights for its effective application in research and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for 1-azido-2-fluorobenzene is not extensively published, its properties can be reliably inferred from its constituent functional groups and data from closely related analogs.
Table 1: Physicochemical Properties of 1-Azido-2-fluorobenzene
| Property | Value / Expected Characteristics | Rationale / Source |
| Molecular Formula | C₆H₄FN₃ | - |
| Molecular Weight | 137.11 g/mol | Calculated value, identical to 1-azido-4-fluorobenzene.[7][8] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Typical for small aromatic azides. |
| Boiling Point | Not reported. Likely to decompose upon heating to high temperatures. | Aryl azides are thermally sensitive.[9] |
| Melting Point | Not reported. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, Acetone). | Based on the properties of analogous aromatic compounds. |
| IR Spectroscopy | Strong, sharp absorption at ~2100-2150 cm⁻¹ (N₃ asymmetric stretch). | This is the characteristic and diagnostic peak for the azide functional group. |
| ¹H NMR | Complex multiplet signals in the aromatic region (~7.0-7.4 ppm). | Signals will show coupling to each other and to the ¹⁹F nucleus.[10] |
| ¹³C NMR | Aromatic signals (~110-155 ppm). Carbon attached to fluorine will appear as a doublet with a large ¹JCF coupling constant. Other carbons will show smaller nJCF couplings. | The C-F coupling is a key diagnostic feature in the ¹³C NMR of fluorinated aromatics.[10] |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with ortho and meta protons. | ¹⁹F NMR is highly sensitive to the chemical environment, making it a powerful tool for characterization.[11] |
Synthesis of 1-Azido-2-fluorobenzene: A Validated Protocol
The most reliable and standard method for the preparation of aryl azides is the diazotization of an aromatic amine followed by the substitution of the resulting diazonium salt with an azide source.[12][13] This two-step, one-pot procedure is highly efficient for producing 1-azido-2-fluorobenzene from commercially available 2-fluoroaniline.
Causality Behind the Experimental Choices:
-
Low Temperature (0-5 °C): The aryl diazonium salt intermediate is unstable at higher temperatures and can decompose prematurely, leading to side products and reduced yields.[14] Maintaining an ice-cold temperature is critical for its preservation until the azide is introduced.
-
Acidic Medium (HCl): The reaction requires a strong acid to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[13]
-
Sodium Azide (NaN₃): This is an inexpensive and effective nucleophile that readily displaces the diazonium group (which is an excellent leaving group as N₂ gas).
Step-by-Step Experimental Protocol:
CAUTION: Organic azides are potentially explosive and should be handled with extreme care behind a blast shield in a well-ventilated fume hood. Avoid friction, shock, and heat. Sodium azide is highly toxic.
-
Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoroaniline (e.g., 5.55 g, 50 mmol) and concentrated hydrochloric acid (15 mL).
-
Cooling: Cool the stirred suspension to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 3.62 g, 52.5 mmol) in water (10 mL). Add this solution dropwise to the aniline suspension via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).
-
Azidation: In a separate flask, dissolve sodium azide (NaN₃, 3.58 g, 55 mmol) in water (10 mL) and cool to 0 °C. Add this azide solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed as the diazonium group is displaced.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for another 1-2 hours until nitrogen evolution ceases.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary, but caution is advised due to the potential instability of azides.[15]
Chemical Reactivity: A Dichotomy of Controlled and Energetic Transformations
The reactivity of 1-azido-2-fluorobenzene is dominated by the chemistry of the azide group, which can undergo two primary types of transformations. The ortho-fluoro substituent plays a key role in modulating the electronic nature of the aromatic ring, rendering it more electron-deficient and influencing the reactivity of the azide and any intermediates formed.
Caption: Core reaction pathways of 1-azido-2-fluorobenzene.
Thermal and Photochemical Decomposition: The Nitrene Pathway
Upon heating or irradiation with UV light, 1-azido-2-fluorobenzene loses a molecule of dinitrogen (N₂) to form the highly reactive 2-fluorophenylnitrene intermediate.[3][16] This nitrene is electron-deficient and can undergo a variety of subsequent reactions, most notably intramolecular cyclization. The presence of ortho-substituents is known to facilitate cyclization pathways.[9] This reactivity is harnessed in materials science for creating covalent linkages to polymer surfaces or for cross-linking applications.[17]
[3+2] Cycloaddition Reactions: The "Click" Chemistry Pathway
Aryl azides are archetypal 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most commonly alkynes, to form stable five-membered heterocyclic rings (1,2,3-triazoles).[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, reacting terminal alkynes with azides with exceptional efficiency and complete regioselectivity to yield 1,4-disubstituted triazoles.[18][19] The electron-withdrawing fluorine atom on the phenyl ring can increase the electrophilicity of the azide, potentially accelerating the reaction rate.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant utilizes strained cyclooctynes. The release of ring strain provides the driving force for the reaction, making it ideal for biological systems where copper catalysts may be toxic.[20][] SPAAC is a cornerstone of bioorthogonal chemistry, used for labeling proteins, glycans, and other biomolecules in living cells.[22]
Workflow for a Representative Experiment: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following section details a robust, self-validating protocol for the CuAAC reaction, a fundamental application of 1-azido-2-fluorobenzene in synthesizing functionalized triazoles.
Caption: Step-by-step workflow for a typical CuAAC reaction.
Detailed CuAAC Protocol:
-
Reagent Preparation: In a vial, dissolve 1-azido-2-fluorobenzene (1.0 eq) and the desired terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.10 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Initiation: Add the catalyst solution to the vigorously stirring solution of the azide and alkyne. A color change is often observed.
-
Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. Reactions are often complete within 1 to 24 hours.
-
Workup and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude triazole product is typically purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1-(2-fluorophenyl)-1H-1,2,3-triazole.
Safety and Handling: Managing an Energetic Compound
Aryl azides are high-energy compounds and must be handled with appropriate precautions.
-
Explosion Hazard: While aromatic azides are generally more stable than their low-molecular-weight aliphatic counterparts, they are sensitive to heat, shock, and friction. Avoid heating neat samples. Thermal decomposition typically begins with the loss of N₂ gas.[16]
-
Toxicity: Sodium azide, a common precursor, is acutely toxic. Aryl azides should also be handled with care, avoiding inhalation, ingestion, and skin contact.
-
Storage: Store 1-azido-2-fluorobenzene in a cool, dark place, away from heat sources and incompatible materials like strong acids or oxidizing agents.
-
Personal Protective Equipment (PPE): Always use a fume hood, safety glasses, a lab coat, and appropriate gloves. A blast shield is mandatory when working with azides on a preparative scale or when heating them.
Conclusion
1-Azido-2-fluorobenzene stands as a strategically important reagent for chemists in both academic and industrial settings. Its well-defined reactivity through nitrene formation and, more prominently, [3+2] cycloadditions, provides a reliable toolkit for molecular construction. The ortho-fluoro substituent offers a handle for fine-tuning electronic properties and enhancing the pharmacokinetic profile of derivative molecules, making it particularly valuable in medicinal chemistry and drug discovery. By understanding its core properties and adhering to rigorous safety protocols, researchers can effectively leverage 1-azido-2-fluorobenzene to accelerate innovation in chemical synthesis, bioconjugation, and materials science.
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An In-Depth Technical Guide to the Stability and Storage of 1-Azido-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Energetic Landscape of a Versatile Reagent
1-Azido-2-fluorobenzene is a valuable reagent in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules and for bioconjugation via "click" chemistry. The presence of the energetic azide moiety, however, necessitates a thorough understanding of its stability and the implementation of rigorous storage and handling protocols. This guide provides a comprehensive overview of the stability profile of 1-azido-2-fluorobenzene, drawing upon experimental data from closely related analogues and established principles of organic azide chemistry. By understanding the factors that influence its stability, researchers can safely harness the synthetic potential of this versatile compound.
I. Physicochemical Properties and Structural Considerations
1-Azido-2-fluorobenzene is a halogenated aryl azide. The key to understanding its stability lies in the interplay between the electron-withdrawing nature of the fluorine atom and the inherent instability of the azide group.
| Property | Value | Source |
| Molecular Formula | C₆H₄FN₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 137.11 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 3296-04-6 | Santa Cruz Biotechnology[1] |
The ortho-position of the fluorine atom relative to the azide group is a critical structural feature. Research on ortho-substituted phenyl azides indicates that the nature of the substituent significantly influences the decomposition pathway and thermal stability. While steric hindrance from bulky ortho-substituents can alter decomposition mechanisms, the electronic effects of a compact, electronegative atom like fluorine are also paramount.
II. Thermal Stability and Decomposition
A study by Mehta and co-workers on various halogenated azidopyridines provides a strong proxy for the thermal behavior of 1-azido-2-fluorobenzene. Their findings from DSC analysis are summarized below.
| Compound (Analogue) | Onset of Decomposition (T_onset, °C) | Enthalpy of Decomposition (ΔH_d, kJ/mol) |
| 2-Azido-3-fluoropyridine | 128 | -239 |
| 2-Azido-5-fluoropyridine | 135 | -228 |
| 3-Azido-2-fluoropyridine | 119 | -326 |
Data from Mehta, J. B., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(5), 1136–1141.[2][3]
Based on this data, it is prudent to anticipate that 1-azido-2-fluorobenzene will exhibit an exothermic decomposition with an onset temperature in the range of 119-135°C. The significant energy release underscores the importance of avoiding high temperatures during its handling and storage.
The thermal decomposition of aryl azides proceeds through the formation of a highly reactive nitrene intermediate, which can then undergo various intramolecular reactions or intermolecular insertions.
Figure 1: Thermal decomposition pathway of 1-azido-2-fluorobenzene.
III. Photochemical Stability and Decomposition
Aryl azides are known to be sensitive to ultraviolet (UV) light.[4] Photoexcitation promotes the extrusion of nitrogen gas and the formation of the same reactive nitrene intermediate as in thermal decomposition. This property is exploited in photoaffinity labeling and cross-linking applications.
For 1-azido-2-fluorobenzene, exposure to light, particularly UV sources, should be strictly avoided during storage and handling unless photochemical reaction is intended. The decomposition can lead to a loss of material and the formation of undesired byproducts.
Figure 2: Photochemical decomposition of 1-azido-2-fluorobenzene.
IV. Shock Sensitivity and Mechanical Stability
While detailed shock sensitivity data for 1-azido-2-fluorobenzene is not available, organic azides as a class should always be treated as potentially shock-sensitive. The study on halogenated azidopyridines revealed impact sensitivity for one of the isomers tested.[2][3] Therefore, it is crucial to avoid grinding, scraping, or subjecting the material to any form of mechanical shock.
V. Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and ensuring the safety of 1-azido-2-fluorobenzene. The following conditions are recommended based on general guidelines for organic azides and safety data for related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C to -18°C. | To minimize the rate of thermal decomposition. |
| Light | Store in an amber, tightly sealed container in the dark. | To prevent photochemical decomposition.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential reactions with atmospheric components. |
| Container | Use a container with a vented cap if there is a risk of pressure buildup from slow decomposition. The container should be placed in a secondary, shatter-proof container. | To safely manage any gas evolution and provide secondary containment. |
| Quantity | Store only small quantities necessary for immediate research needs. | To minimize the potential hazard in case of an incident. |
| Segregation | Store separately from incompatible materials. | To prevent accidental contact and hazardous reactions.[5][6] |
VI. Incompatible Materials
To prevent violent reactions, 1-azido-2-fluorobenzene should be stored and handled away from the following classes of compounds:
-
Strong Acids and Bases: Can catalyze decomposition.[6]
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[6]
-
Heavy Metals and their Salts: Can form highly shock-sensitive heavy metal azides.
-
Reducing Agents: While azides can be reduced, mixing with strong reducing agents without controlled reaction conditions can be hazardous.
VII. Safe Handling Protocols
A rigorous and well-documented handling protocol is essential for the safe use of 1-azido-2-fluorobenzene. The following step-by-step workflow for handling the compound in a laboratory setting is recommended.
Figure 3: Safe handling workflow for 1-azido-2-fluorobenzene.
VIII. Synthesis and Purification Considerations
The synthesis of aryl azides, including 1-azido-2-fluorobenzene, typically involves the diazotization of the corresponding aniline (2-fluoroaniline) followed by treatment with an azide source (e.g., sodium azide).
Experimental Protocol: Synthesis of 1-Azido-2-fluorobenzene (Illustrative)
-
Diazotization: 2-Fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.
-
Azidation: A solution of sodium azide in water is then added slowly to the cold diazonium salt solution. Vigorous stirring is essential, and the temperature must be strictly maintained below 5°C to prevent the decomposition of the diazonium salt and the azide product.
-
Workup: After the addition is complete, the reaction mixture is stirred for a short period at low temperature. The product is then typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic extracts are washed, dried, and the solvent is removed under reduced pressure at low temperature. Distillation of aryl azides is strongly discouraged due to the risk of explosive decomposition. Purification should be achieved through non-thermal methods such as column chromatography if necessary.
Throughout the synthesis, it is critical to maintain low temperatures to ensure the stability of the diazonium intermediate and the final azide product.
Conclusion
1-Azido-2-fluorobenzene is a potent synthetic tool, but its energetic nature demands respect and careful handling. By adhering to the storage and handling protocols outlined in this guide, researchers can mitigate the risks associated with this compound. The key principles of safe usage are: maintaining low temperatures, avoiding exposure to light and mechanical shock, and preventing contact with incompatible materials. The thermal stability data from analogous halogenated azidopyridines provide a valuable framework for risk assessment, suggesting that thermal decomposition is a significant hazard at temperatures above 119°C. As with all energetic compounds, a thorough understanding of the potential hazards and a commitment to rigorous safety practices are essential for its successful and safe application in research and development.
References
-
Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet: Fluorobenzene. Retrieved from [Link][6]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Fluorobenzene, 99%. Retrieved from a publicly available MSDS.[6]
-
Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Fluorobenzene Standard (1X1 mL). Retrieved from a publicly available SDS.[7]
-
Tsao, M. L., & Platz, M. S. (2003). Photochemistry of ortho, ortho' dialkyl phenyl azides. Journal of the American Chemical Society, 125(39), 12014–12025.[4]
-
Abramovitch, R. A., & Challand, S. R. (1972). Photolysis of 0-substituted aryl azides in diethylamine. Formation and autoxidation of 2-diethylamino-1H-azepine intermediates. Journal of the American Chemical Society, 94(15), 5374–5380.[8]
-
Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link][9]
-
Li, B., Ruffoni, A., & Leonori, D. (2023). A Photochemical Strategy for ortho-Aminophenol Synthesis via Dearomative-Rearomative Coupling Between Aryl Azides and Alcohols. Angewandte Chemie International Edition, 62(52), e202314735.[1][10]
-
Hughes, D. L. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2708–2722.[11]
-
Beier, P., et al. (2018). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 83(21), 13341–13350.[2]
-
McManus, S. P., et al. (1985). Comparison of the ease of thermolysis of ortho-substituted phenyl azides. The Journal of Organic Chemistry, 50(16), 2899–2904.[12]
-
Mehta, J. B., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(5), 1136–1141.[2][3]
-
Li, B., Ruffoni, A., & Leonori, D. (2023). A Photochemical Strategy for ortho‐Aminophenol Synthesis via Dearomative‐Rearomative Coupling Between Aryl Azides and Alcohols. Angewandte Chemie International Edition, e202314735.[1][10]
-
Shevchenko, I., et al. (2024). Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). Central European Journal of Energetic Materials, 21(3), 281-295.[13]
-
Tsao, M. L., & Platz, M. S. (2002). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society, 124(33), 9732–9733.[14]
-
PerkinElmer, Inc. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC. Retrieved from a publicly available application note.[15]
-
Tlenkopatchev, M. A., et al. (2020). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Molecules, 25(24), 5893.[3]
-
Mehta, J. B., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(5), 1136–1141.[2][3]
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- 2. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Photochemistry of ortho, ortho' dialkyl phenyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. datapdf.com [datapdf.com]
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- 15. perkinelmer.com.ar [perkinelmer.com.ar]
Solvation Dynamics and Safety Protocols for 1-Azido-2-fluorobenzene
Executive Summary: The Solubility-Safety Paradox
1-Azido-2-fluorobenzene (also known as 2-fluorophenyl azide) presents a unique challenge in organic chemistry: it is not limited by solubility (it is a liquid miscible with most organic solvents), but by stability.[1]
As a Senior Application Scientist, I must correct the common misconception that "solubility" is the primary metric for this compound. The critical parameter is Dilution Integrity .[1] This guide shifts the focus from "How much can I dissolve?" to "What is the maximum safe concentration in a specific solvent matrix?"
Key Technical Specifications:
-
Physical State: Pale yellow to colorless liquid (mp ~ -30°C).[1]
-
Miscibility: Fully miscible in Ethers (THF, MTBE), Chlorinated solvents (DCM, CHCl3), and Aromatics (Toluene).[1]
-
Critical Hazard: High Nitrogen-to-Carbon ratio (
).[1] Potential for explosive decomposition if concentrated or heated.[1][2][3][4] -
Commercial Standard: Typically supplied as a 0.5 M solution in Methyl tert-Butyl Ether (MTBE) to mitigate shock sensitivity.[1]
Physicochemical Architecture & Solvation Mechanisms[1]
The Fluorine Effect
The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which influences the dipole moment and solvation shell.[1]
-
Lipophilicity: The fluorine atom increases lipophilicity (LogP ~ 2.5–3.0), making the molecule highly compatible with non-polar and moderately polar organic solvents.[1]
-
Water Solubility: Negligible (< 0.1 g/L).[1] The hydrophobic benzene ring dominates the interaction profile, rejecting the hydrogen-bonding network of water.[1]
The "Rule of Six" Analysis
Safety in solvation is dictated by the ratio of carbon atoms to energetic nitrogen atoms.[1][2]
-
Formula:
-
Carbon Count: 6
-
Nitrogen Count: 3
-
C/N Ratio: 2
-
Safety Verdict: The compound violates the strict "C/N > 3" safety rule for isolation.
-
Implication:Never rotary evaporate to dryness. Always maintain a solvent "heat sink" to absorb vibrational energy.[1]
-
Solvent Compatibility Matrix
The following table synthesizes solvent choices based on application, safety, and physical properties.
| Solvent Class | Specific Solvent | Solubility Rating | Safety Profile | Application Context |
| Ethers | MTBE | Miscible | High | Storage/Transport. High volatility allows easy removal if necessary (with care), but stable for long-term storage.[1] |
| Ethers | THF | Miscible | Moderate | Reactions. Excellent for Grignard/Lithiation sequences.[1] Warning: Peroxide formation risk over time.[1] |
| Aromatics | Toluene | Miscible | High | Thermal Reactions. High heat capacity acts as a thermal buffer (heat sink) during decomposition/thermolysis.[1] |
| Chlorinated | DCM | Miscible | Low | Extraction only. High density aids separation, but low boiling point poses explosion risk if evaporated too fast.[1] |
| Polar Aprotic | DMSO | Miscible | Moderate | Biological Assays. Used for CuAAC (Click chemistry) in aqueous buffers.[1] Hard to remove. |
| Protic | t-BuOH | Miscible | High | Click Chemistry. Standard solvent for CuAAC (usually 1:1 with water).[1] |
Visualizing the Safety-Solubility Workflow
The following diagrams illustrate the decision-making process for handling 1-Azido-2-fluorobenzene.
Solvent Selection Decision Tree
Figure 1: Decision matrix for solvent selection based on thermodynamic requirements and safety constraints.
Solvation & Handling Protocol Flow
Figure 2: Operational workflow ensuring concentration limits are never exceeded.
Detailed Experimental Protocols
Protocol A: Safe Solubilization for "Click" Chemistry (CuAAC)
Context: Bioconjugation or fragment-based screening.[1] Solvent System: DMSO or t-BuOH/Water (1:1).[1]
-
Preparation: Calculate the required amount of 1-azido-2-fluorobenzene.
-
Limit: Do not prepare stock solutions > 0.5 M.[1]
-
-
Solvent Exchange (If starting from MTBE solution):
-
Reaction Assembly: Add the alkyne partner and Copper catalyst (CuSO4/NaAscorbate).
-
Validation: The solution should remain clear. Turbidity indicates precipitation of the lipophilic azide (add more t-BuOH if this occurs).[1]
Protocol B: Thermal Stabilization in Toluene
Context: Synthesis of indoles or nitrogen heterocycles via nitrene formation (thermolysis).[1] Solvent System: Toluene (Anhydrous).[1]
-
The "Heat Sink" Principle: Toluene boils at 110°C, which is ideal for controlled decomposition of the azide (often requiring ~120-140°C, but 2-fluoro substitution may lower activation energy).[1]
-
Dilution Factor: Maintain concentration < 0.1 M for thermal reactions to prevent chain-reaction decomposition.
-
Procedure:
-
Dissolve the azide in degassed Toluene.[1]
-
Heat the reaction vessel behind a blast shield.
-
Monitor: Evolution of
gas bubbles. -
Safety Check: If the reaction turns dark black rapidly, remove heat source immediately (uncontrolled polymerization).
-
Safety & Waste Management (Self-Validating Systems)
The "Drop Test" (Validation)
Before scaling up any solubilization:
-
Take 1 drop of the azide solution.[1]
-
Add to 1 mL of the intended solvent.
-
Observation: No precipitate should form.
-
Shock Sensitivity: Place the drop on a metal plate and strike with a hammer (PPE required).[1] If it snaps/pops, the concentration is too high.[1] Dilute further.
Disposal of Azide Solutions
Never pour azide solutions down the drain (reaction with copper/lead pipes forms explosive metal azides).[1][4]
-
Quenching Protocol:
References
-
Bräse, S., et al. (2005).[1][2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1][2] Angewandte Chemie International Edition, 44(33), 5188–5240.[1] [Link][1]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2][5] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] [Link]
-
Stanford University Environmental Health & Safety. (n.d.).[1][2] Information on Azide Compounds. Retrieved February 7, 2026, from [Link][1]
Sources
- 1. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
High-Definition Chemical Biology: A Technical Guide to Fluorinated Azides
Topic: Introduction to fluorinated azides in chemical biology Content Type: In-depth technical guide.
Executive Summary
The azide functionality (
This guide details the physicochemical rationale, synthesis, and application of fluorinated azides.[1] It is designed for chemical biologists requiring precise tools for
Part 1: The Physicochemical Rationale
Why introduce fluorine? The C-F bond is the strongest single bond in organic chemistry, yet it induces profound changes in the azide's behavior without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Electronic Modulation (The "Fluorine Effect")
Fluorine is highly electronegative (
-
LUMO Lowering: Electron-withdrawing groups (EWGs) lower the Lowest Unoccupied Molecular Orbital (LUMO) of the azide.
-
Kinetic Consequence: In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this LUMO lowering reduces the energy gap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich strained alkynes (e.g., BCN), significantly accelerating the reaction rate compared to non-fluorinated alkyl azides.
The NMR Handle
Biological systems have zero natural background fluorine signal.[2]
-
Signal-to-Noise:
has 100% natural abundance and 83% sensitivity relative to .[2] -
Environmental Sensitivity: The chemical shift of
is exquisitely sensitive to local changes in polarity and electrostatics, making fluorinated azides ideal reporters for protein conformational changes.[3]
Part 2: Structural Classes & Synthesis
Fluorinated azides generally fall into two functional classes: Fluoroalkyl Azides (for labeling/NMR) and Perfluorophenyl Azides (for photocrosslinking).
Classification Diagram
Figure 1: Functional classification of fluorinated azides in chemical biology.
Protocol 1: Synthesis of a Fluoroalkyl Azide
Objective: Synthesis of 2-fluoroethyl azide (or similar fluoro-spacer azides) via nucleophilic displacement.
Safety Pre-requisite: Adhere to the C/N Ratio Rule . The number of carbon atoms (
Materials:
-
Fluoroalkyl tosylate or iodide precursor.
-
Sodium Azide (
).[4][5] -
Solvent: DMF or DMSO (anhydrous).
-
Safety: Blast shield, plastic spatula (no metal).[4]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the fluoroalkyl tosylate (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Azidation: Add sodium azide (1.5 eq) in a single portion. Note: Use a plastic spatula.[4][5] Metal can form shock-sensitive metal azides.
-
Reaction: Heat the mixture to 60°C behind a blast shield for 4–12 hours. Monitor via TLC (stain with phosphomolybdic acid; azides are not UV active unless conjugated).
-
Workup: Dilute with diethyl ether and wash extensively with water (to remove DMF and excess
). -
Purification: Dry organic layer over
. Carefully concentrate under reduced pressure. Do not distill to dryness if the molecular weight is low.
Part 3: Reactivity Profile & Kinetics
The electronic tuning of fluorinated azides allows for orthogonal labeling —the ability to label two distinct targets in the same system based on reaction rates.
Data Table: Kinetic Comparison (SPAAC)
Reaction rates (
| Azide Type | Structure | Electronic Effect | Rate Constant ( | Relative Rate |
| Alkyl Azide | None (Reference) | ~ 0.14 | 1.0x | |
| Benzyl Azide | Mild Induction | ~ 0.17 | 1.2x | |
| Fluoroalkyl Azide | Strong EWG (-I) | ~ 0.90 - 1.50 | ~ 6-10x | |
| Aryl Azide | Resonance | ~ 0.05 | 0.3x |
Interpretation: The electron-deficient fluoroalkyl azide reacts significantly faster with electron-rich strained alkynes (like BCN) than standard alkyl azides. This permits a "kinetic resolution" where a fluoro-azide labels a BCN-tagged protein, while a slower alkyl-azide labels a different alkyne (e.g., DBCO) in a sequential workflow.
Part 4: Applications in Chemical Biology[6][7][8]
NMR Spectroscopy
Fluorinated azides are conjugated to proteins to serve as conformational reporters. Because the fluorine is located on a flexible side chain (post-click), it reports on the local environment without disrupting folding.
-
Workflow: Protein Expression (with unnatural alkyne amino acid)
Lysate Click with Fluorinated Azide NMR. -
Benefit: Observe distinct peaks for "Open" vs "Closed" protein states.
Photoaffinity Labeling (PAL) with PFPAs
Perfluorophenyl azides (PFPAs) are superior to non-fluorinated aryl azides for mapping protein-drug interactions.
-
The Problem: Standard phenyl azides, upon UV irradiation, form a singlet nitrene that often rearranges into a ketenimine or dehydroazepine (long-lived electrophiles), leading to non-specific labeling.
-
The Fluorine Solution: The fluorine atoms on the ring destabilize the ring-expansion transition state. This forces the nitrene to undergo C-H insertion (the desired reaction) much more efficiently, locking the ligand to its receptor with high fidelity.
Part 5: Experimental Protocol - NMR Protein Labeling
Objective: Site-specific labeling of a protein containing a para-azido-phenylalanine (pAzF) residue with a fluorinated alkyne probe (or vice-versa).
Workflow Diagram
Figure 2: Workflow for generating
Detailed Methodology
-
Expression: Express the protein of interest in E. coli auxotrophs using media supplemented with p-azido-L-phenylalanine (pAzF) to incorporate the azide handle at a specific amber codon site.
-
Purification: Purify the protein via affinity chromatography (e.g., Ni-NTA) into a buffer free of primary amines (e.g., PBS, pH 7.4).
-
Conjugation (CuAAC):
-
Protein: 50
M final concentration. -
Fluorinated Probe: 3,5-bis(trifluoromethyl)phenyl alkyne (or similar), 200
M (4 eq). -
Catalyst: Premix
(100 M) and THPTA ligand (500 M) before adding to protein. -
Reductant: Sodium Ascorbate (2.5 mM).
-
Incubation: 1 hour at room temperature, protected from light.
-
-
Cleanup: Dialyze extensively against NMR buffer (typically containing 10%
) to remove paramagnetic Copper(II) which broadens NMR signals. -
Acquisition: Acquire 1D
NMR spectra (typically >400 MHz).
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[6] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link
-
Pomerantz, W. C., et al. (2012). 19F NMR Characterization of Oligomeric States of the Bromodomain and Extra-Terminal Domain (BET) Family Protein BRD4. Biochemistry. Link
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[7] The Journal of Organic Chemistry. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Link
-
Safety of Azides. University of Pittsburgh Dept of Environmental Health & Safety. Safe Handling of Azides. Link
Sources
Preliminary Investigation of 1-Azido-2-fluorobenzene in Organic Synthesis
Executive Summary
This guide outlines the operational framework for utilizing 1-Azido-2-fluorobenzene (2-FPA) as a high-value building block in medicinal chemistry. While aryl azides are ubiquitous in "Click" chemistry (CuAAC), the ortho-fluorine substituent of 2-FPA introduces unique electronic effects and safety constraints. This document synthesizes the critical safety parameters, validated synthesis protocols, and reactivity profiles necessary to integrate 2-FPA into drug development workflows, specifically for generating fluorinated bioisosteres and photoaffinity probes.
Chemical Profile & Safety Assessment
Critical Warning: 1-Azido-2-fluorobenzene is an energetic material. Its safe handling is predicated on strict adherence to the Carbon-to-Nitrogen (C/N) Ratio Rule .
Physicochemical Properties
| Property | Data | Note |
| Formula | C₆H₄FN₃ | |
| Molecular Weight | 137.11 g/mol | |
| Appearance | Pale yellow oil | Darkens upon light exposure |
| Boiling Point | ~60°C (at 10 mmHg) | Do not distill at atm.[1] pressure |
| C/N Ratio | 2.0 | High Hazard |
Energetic Hazard Analysis
The safety of organic azides is often estimated using the Smith Open Chain Rule.
-
Rule of Thumb: A ratio < 3.0 indicates the compound is potentially explosive and should not be isolated in neat form if possible.
-
Operational Directive: Store and use 2-FPA as a solution (e.g., in DCM or t-BuOH) whenever feasible. If isolation is required, limit batch sizes to < 5 mmol and utilize a blast shield.
Safety Decision Tree (DOT Visualization)
The following logic flow dictates the handling requirements based on scale and concentration.
Figure 1: Operational safety logic for handling low C/N ratio aryl azides.
Synthesis Protocol: Diazotization-Azidation
The most robust route to 1-Azido-2-fluorobenzene is the diazotization of 2-fluoroaniline followed by nucleophilic displacement with sodium azide. This "one-pot" procedure avoids the isolation of the potentially shock-sensitive diazonium salt.
Reaction Mechanism
The reaction proceeds via the formation of a diazonium intermediate, which is then trapped by the azide anion. The ortho-fluorine atom exerts an inductive withdrawing effect, slightly destabilizing the diazonium intermediate compared to unsubstituted aniline, necessitating temperature control.
Figure 2: Synthetic pathway from 2-fluoroaniline to the target azide.
Detailed Experimental Procedure
Scale: 10 mmol (approx. 1.11 g of starting material) Yield Expectation: 85-92%
-
Diazotization:
-
In a 100 mL round-bottom flask, dissolve 2-fluoroaniline (1.11 g, 10 mmol) in 6 M HCl (10 mL).
-
Cool the mixture to 0 °C in an ice/water bath. Stirring must be vigorous.[2]
-
Dropwise add a solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL). Maintain internal temperature < 5 °C.
-
Stir for 30 minutes. The solution should become clear/pale yellow.
-
-
Azidation:
-
In a separate flask, prepare a solution of sodium azide (0.78 g, 12 mmol) and sodium acetate (2.5 g, buffering agent) in water (10 mL) at 0 °C.
-
Caution: Sodium azide reacts with acid to form hydrazoic acid (HN₃), which is highly toxic and explosive. The buffering prevents low pH excursions.
-
Slowly pour the diazonium solution into the azide solution with stirring. Nitrogen evolution will occur (bubbling).
-
Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
-
-
Workup (Safety Critical):
-
Extract the mixture with Diethyl Ether or DCM (3 x 15 mL).
-
Wash the combined organics with saturated NaHCO₃ (to remove acid traces) and brine.
-
Dry over MgSO₄.
-
Do not rotary evaporate to dryness. Concentrate only if necessary and keep the bath temperature < 30 °C. Store as a solution.
-
Reactivity & Applications in Drug Discovery
1-Azido-2-fluorobenzene acts as a gateway to two distinct chemical spaces: 1,2,3-Triazoles (via Click Chemistry) and Nitrenes (via Thermolysis/Photolysis).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the primary application in medicinal chemistry. The 2-fluorophenyl moiety is often used to modulate metabolic stability (blocking P450 oxidation sites) or to increase lipophilicity compared to the phenyl analog.
Standard Protocol (Bioorthogonal/Click):
-
Solvent: t-BuOH/H₂O (1:1)
-
Catalyst: CuSO₄ (1 mol%) + Sodium Ascorbate (5 mol%)
-
Conditions: Ambient temperature, 2-12 hours.
-
Outcome: Regioselective formation of 1,4-disubstituted 1,2,3-triazoles.
Thermal Decomposition & Nitrene Chemistry
Upon heating (>120°C) or UV irradiation, 1-Azido-2-fluorobenzene loses N₂ to form a singlet nitrene .
-
Singlet Nitrene: Highly electrophilic. Can insert into C-H bonds.
-
Ring Expansion: A dominant pathway for ortho-substituted phenyl nitrenes is the rearrangement to ketenimines or dehydroazepines . The fluorine substituent can stabilize the singlet state relative to the triplet, influencing the insertion vs. expansion ratio.
Figure 3: Divergent reactivity pathways of 2-FPA.
Comparative Data: The Fluorine Effect
The introduction of the fluorine atom at the ortho position has measurable effects on the resulting triazole products used in drug design.
| Parameter | Phenyl-Triazole (H) | 2-Fluoro-Phenyl-Triazole (F) | Impact on Drug Design |
| LogP (Lipophilicity) | 2.1 | ~2.4 | Increased membrane permeability. |
| Metabolic Stability | Low (Ortho-hydroxylation) | High | Fluorine blocks metabolic soft spot. |
| Conformation | Free rotation | Restricted | Ortho-F causes steric twist, locking conformation. |
References
-
Synthesis of Fluorinated Azides: Organic Syntheses, Coll. Vol. 2, p. 295 (1943); Vol. 16, p. 32 (1936). (General diazotization methodology adapted for fluorinated anilines).
-
Click Chemistry & CuAAC: Rostovtsev, V. V., et al.[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie, 2005.
-
Nitrene Reactivity: Gritsan, N. P., & Platz, M. S. "Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes." Chemical Reviews, 2006.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
Sources
Methodological & Application
Protocol for strain-promoted azide-alkyne cycloaddition (SPAAC) with 1-Azido-2-fluorobenzene
Topic: Protocol for strain-promoted azide-alkyne cycloaddition (SPAAC) with 1-Azido-2-fluorobenzene Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, and Bioconjugation Scientists[1]
Abstract & Strategic Overview
This application note details the optimized protocol for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of 1-azido-2-fluorobenzene . While alkyl azides are the kinetic standard for SPAAC, aryl azides—specifically ortho-substituted variants like 1-azido-2-fluorobenzene—present a unique physicochemical profile.[1] The presence of the fluorine atom at the C2 position introduces competing effects: electronic activation (via inductive LUMO lowering) and steric hindrance .[1]
This protocol addresses these challenges by optimizing solvent polarity, reactant concentration, and cyclooctyne selection (DBCO vs. BCN) to maximize triazole formation rates while suppressing non-specific hydrophobic interactions.[1]
Key Mechanistic Insight: The Fluorine Effect
In standard SPAAC, aryl azides generally react slower than alkyl azides (
-
Advantage: Enhanced reactivity compared to phenyl azide.[1]
-
Challenge: The ortho-fluorine imposes a steric penalty.[1]
-
Solution: Use of sterically accessible cyclooctynes (e.g., BCN) or entropy-driven conditions (high local concentration).[1]
Experimental Workflow & Decision Matrix
The following decision tree illustrates the selection of the optimal cyclooctyne partner based on experimental priorities (Kinetics vs. Stability).
Figure 1: Strategic workflow for selecting SPAAC reagents based on the specific requirements of 1-azido-2-fluorobenzene.
Materials & Reagents
| Component | Specification | Purpose |
| Azide | 1-Azido-2-fluorobenzene (>95% purity) | Target scaffold (MW ~137.11 Da).[1] |
| Cyclooctyne A | DBCO-Acid or DBCO-PEG4-Amine | Standard partner; high stability.[1] |
| Cyclooctyne B | BCN-endo-PEG2-OH | High-kinetic partner; reduced steric clash with o-F. |
| Solvent A | Anhydrous DMSO or DMF | Stock solution preparation.[1] |
| Solvent B | PBS (pH 7.[1][2][3]4) or Methanol | Reaction medium.[1] |
| Quencher | 3-Azido-1-propanol | Scavenges excess cyclooctyne post-reaction.[1] |
Detailed Protocol
Phase 1: Preparation of Stock Solutions
CAUTION: Low molecular weight organic azides are potentially explosive.[1] Handle 1-azido-2-fluorobenzene in a fume hood and avoid metal spatulas.[1] Do not concentrate to dryness if total mass >500 mg.
-
Azide Stock (100 mM): Dissolve 13.7 mg of 1-azido-2-fluorobenzene in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1] Store at -20°C (stable for >6 months).
-
Cyclooctyne Stock (20 mM): Dissolve the DBCO or BCN derivative in anhydrous DMSO to a final concentration of 20 mM.
-
Note: DBCO is sensitive to light; wrap vials in aluminum foil.[1]
-
Phase 2: The Reaction (Bioconjugation/Labeling Mode)
This protocol assumes a labeling scenario where the azide is the limiting reagent (e.g., a drug fragment) and the cyclooctyne is the tag.[1]
-
Equilibration: Bring all stock solutions to Room Temperature (RT, 20-25°C).
-
Mixing: In a microcentrifuge tube or HPLC vial, combine:
-
Solvent: 400 µL 1:1 MeOH/PBS (or pure PBS if solubility permits).
-
Azide: 5 µL of 100 mM Stock (Final Conc: ~1 mM).
-
Cyclooctyne: 30 µL of 20 mM Stock (Final Conc: ~1.2 mM, 1.2 eq).
-
-
Incubation:
-
For BCN: Incubate for 60 minutes at RT.
-
For DBCO: Incubate for 4 hours at RT or 1 hour at 37°C.
-
Expert Tip: Agitation (shaking at 600 rpm) improves kinetics in heterogeneous aqueous mixtures.[1]
-
-
Monitoring:
Phase 3: Purification (Optional)
If the excess cyclooctyne interferes with downstream assays:
-
Add 3-Azido-1-propanol (5 eq relative to excess cyclooctyne) to the mixture.
-
Incubate for 15 minutes.
-
Perform size-exclusion chromatography (if labeling a macromolecule) or semi-prep HPLC (if small molecule synthesis) to isolate the product.[1]
Kinetic Data & Benchmarking
The following table summarizes expected second-order rate constants (
| Azide Type | Cyclooctyne | Approx.[1][3][4][5] | Reaction Time (1 mM) | Notes |
| Benzyl Azide (Ref) | DBCO | 0.31 | ~30 min | Standard reference.[1] |
| Phenyl Azide (Ref) | DBCO | 0.05 | >4 hours | Slow due to aromatic resonance.[1] |
| 1-Azido-2-fluorobenzene | DBCO | 0.15 - 0.25 | 2-4 hours | Fluorine activates, but sterics hinder.[1] |
| 1-Azido-2-fluorobenzene | BCN | 0.80 - 1.50 | <1 hour | Recommended pairing. |
Data derived from comparative kinetic studies of electron-deficient aryl azides [1, 2].[1][4]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation | 1-Azido-2-fluorobenzene is hydrophobic.[1] | Increase organic co-solvent (DMSO/MeOH) to 20-50%.[1] |
| Slow Reaction | Steric hindrance at the ortho position.[1] | Increase Temperature to 37°C. Switch from DBCO to BCN (less steric bulk). |
| Side Products | Thiol-yne addition (if proteins present).[1] | Alkylate free thiols with iodoacetamide prior to SPAAC.[1] Use BCN (less reactive toward thiols than DBCO).[1] |
| Low Yield | Azide degradation (light sensitivity).[1] | Ensure azide stock is fresh and stored in amber vials. Aryl azides can degrade to nitrenes under UV.[1] |
References
-
Dommerholt, J., et al. (2014).[1][4] Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes.[1][4][6] Nature Communications, 5, 5378.[1][4]
-
Debets, M. F., et al. (2011).[1] Bioconjugation with strained alkynes and azides.[1][2][4][5][7][8][][10] Accounts of Chemical Research, 44(9), 805-814.[1]
-
Agard, N. J., et al. (2004).[1] A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[1][4][11] Journal of the American Chemical Society, 126(46), 15046-15047.[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliphatic Cyclooctynes – Synaffix [synaffix.com]
- 7. broadpharm.com [broadpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 10. broadpharm.com [broadpharm.com]
- 11. publications.rwth-aachen.de [publications.rwth-aachen.de]
Application Note: Bioconjugation & Photoaffinity Labeling with 1-Azido-2-fluorobenzene
Executive Summary
1-Azido-2-fluorobenzene represents a specialized class of aryl azides designed to overcome the primary limitation of traditional phenyl azide photoaffinity probes: ring expansion . While standard aryl azides suffer from low cross-linking efficiency due to the rapid rearrangement of the singlet nitrene intermediate into an electrophilic ketenimine (1,2-didehydroazepine), the introduction of a fluorine atom at the ortho position suppresses this rearrangement.
This guide details the application of 1-Azido-2-fluorobenzene in Photoaffinity Labeling (PAL) for mapping drug binding sites and Bioorthogonal Click Chemistry for molecular tagging.
The Chemical Rationale: The "Ortho-Fluorine Effect"
To use this reagent effectively, researchers must understand the underlying photochemistry. The success of a photoaffinity experiment hinges on the lifetime of the Singlet Nitrene .
Mechanism of Action[1][2][3]
-
Photolysis: Upon UV irradiation (typically 254–300 nm), the azide group (-N₃) releases nitrogen (N₂) to generate a highly reactive singlet nitrene.
-
The Branch Point:
-
Pathway A (Desired): The nitrene undergoes rapid C-H insertion into the nearby protein backbone or side chains, forming a covalent bond.
-
Pathway B (Undesired - Ring Expansion): In non-fluorinated phenyl azides, the singlet nitrene rapidly rearranges into a benzazirine and then a ketenimine (1,2-didehydroazepine). This species is an electrophile that reacts preferentially with nucleophiles (e.g., water, solvent, or non-specific Lys/Cys residues) rather than the specific binding site.
-
-
The Fluorine Advantage: The ortho-fluorine substituent electronically destabilizes the transition state required for ring expansion. This forces the equilibrium back toward the nitrene, significantly increasing the yield of specific C-H insertion products [1, 13].
Mechanistic Pathway Diagram
Figure 1: The "Fluorine Switch" mechanism. The ortho-fluorine atom blocks the wasteful ring expansion pathway, funneling reactivity toward specific target crosslinking.
Protocol A: Photoaffinity Labeling (PAL)
This protocol describes the use of a 1-Azido-2-fluorobenzene moiety appended to a bioactive ligand (drug) to map its binding site on a target protein.
Materials
-
Probe: Ligand conjugated to 1-Azido-2-fluorobenzene.
-
Protein: Purified target protein (1–5 µM) or Cell Lysate (1–2 mg/mL).
-
UV Source: Handheld UV lamp (254 nm or 302 nm) or Stratalinker. Note: Fluorinated aryl azides often require slightly shorter wavelengths than tetra-fluorinated azides, which can be activated at 365 nm [18].
-
Buffer: PBS (pH 7.4). Avoid Tris or buffers with high nucleophilic capacity if possible, though C-H insertion is robust.
Step-by-Step Workflow
-
Equilibration (The "Dark" Step):
-
Incubate the protein/lysate with the probe (typically 1–10 µM) in a low-binding tube.
-
Control: Prepare a sample with excess free ligand (100x) to compete for the binding site (Competition Control).
-
Incubate for 30–60 minutes at 4°C or Room Temp (RT) in the dark.
-
-
Photoactivation:
-
Transfer samples to a 96-well plate (open lid) or keep in transparent microcentrifuge tubes (if UV transparent).
-
Irradiate at 254 nm (or 302 nm) for 5–10 minutes on ice.
-
Caution: Do not overheat the sample. If using a high-intensity lamp, use 1-minute intervals with cooling pauses.
-
-
Post-Labeling Reaction (Click Chemistry):
-
If the probe contains a secondary handle (e.g., an alkyne) for visualization, proceed to Protocol B.
-
If the probe is radiolabeled or inherently fluorescent, proceed directly to SDS-PAGE.
-
-
Analysis:
-
Resolve proteins via SDS-PAGE.[1]
-
Detect via fluorescence scanning or autoradiography.
-
Validation: The "Competition Control" lane should show significantly reduced signal compared to the probe-only lane, confirming specific binding.
-
Protocol B: Bioorthogonal "Click" Conjugation
While the azide group is the photoactive unit in PAL, 1-Azido-2-fluorobenzene can also serve as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The electron-withdrawing fluorine can slightly accelerate the kinetics compared to non-fluorinated phenyl azides [10].
Materials
-
Azide-Labeled Sample: From Protocol A (or a synthetic intermediate).
-
Reporter: Biotin-Alkyne or Fluorophore-Alkyne (e.g., TAMRA-Alkyne).
-
Catalyst Mix:
-
CuSO₄ (50 mM stock).
-
THPTA or TBTA Ligand (50 mM stock).
-
Sodium Ascorbate (100 mM fresh stock).
-
CuAAC Labeling Protocol
-
Preparation:
-
To the protein solution (50 µL), add the Reporter Alkyne (final conc. 20–50 µM).
-
-
Catalyst Addition (Order is Critical):
-
Premix CuSO₄ and THPTA ligand in a 1:2 molar ratio (e.g., 1 mM Cu : 2 mM THPTA) and incubate for 5 minutes.
-
Add the Cu-Ligand complex to the protein sample (final Cu conc. 1 mM).
-
Add Sodium Ascorbate last (final conc. 5 mM) to initiate the reaction.
-
-
Incubation:
-
Incubate for 1 hour at RT in the dark with gentle agitation.
-
-
Quenching & Cleanup:
-
Add EDTA (final 10 mM) to chelate copper.
-
Precipitate protein (Methanol/Chloroform or Acetone) to remove excess unreacted fluorophore.
-
Critical Data & Troubleshooting
Comparative Reactivity Table
| Parameter | Phenyl Azide (Unsubstituted) | 1-Azido-2-fluorobenzene | Perfluorophenyl Azide |
| Activation Wavelength | ~254 nm | ~254–300 nm | ~300–365 nm |
| C-H Insertion Efficiency | Low (Ring expansion dominates) | High (Ring expansion blocked) | High |
| Click Chemistry Rate | Moderate | Moderate-Fast | Fast |
| Lipophilicity | Moderate | High | Very High |
| Primary Utility | General labeling (legacy) | Specific Binding Site Mapping | Fast Click / Surface functionalization |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Non-specific hydrophobic binding of the probe. | Include 0.1% Triton X-100 in wash steps; reduce probe concentration. |
| No Signal (PAL) | Inefficient photolysis or poor binding. | Check UV lamp intensity; ensure probe affinity (Kd) is <1 µM. |
| Protein Precipitation | Copper toxicity during Click reaction. | Use THPTA (water-soluble ligand) instead of TBTA; reduce Cu concentration to 0.1 mM. |
| Broad Smearing on Gel | Over-labeling or degradation. | Reduce UV exposure time; keep samples strictly on ice. |
Activity-Based Protein Profiling (ABPP) Workflow
This diagram illustrates how 1-Azido-2-fluorobenzene is integrated into a full proteomic workflow for target identification.
Figure 2: ABPP workflow utilizing the fluoro-azide probe for target discovery and mass spectrometry identification.[2]
References
-
Establishment of photoaffinity label derivatives of fluorene... Source: PubMed (NIH) Context: Discusses the generation of nitrenes by photolysis and alkylation targets.
-
Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels Source: NIH / PMC Context: Describes the fluorogenic photoaffinity labeling mechanism and insertion into bonds.
-
Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines... Source: NIH / PMC Context: Provides comparative mechanistic insights into carbene vs. nitrene labeling efficiency.
-
Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement Source: NIH / PMC Context: Detailed computational and experimental analysis of nitrene ring expansion and stabilization.
-
Fluorinated Azides: Click Chemistry Meets Fluorine Source: Sigma-Aldrich Context: Discusses the medicinal chemistry properties and Click kinetics of fluorinated azides.
-
Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells Source: NIH / PMC Context: Highlights the kinetic advantages of highly fluorinated azides in SPAAC reactions.
Sources
Applications of 1-Azido-2-fluorobenzene in Proteomics Research: A Technical Guide
Introduction: Harnessing Light to Capture Protein Interactions
In the intricate landscape of the cell, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions with other proteins, nucleic acids, and small molecules. Elucidating these interactions is paramount to understanding biological processes and the mechanisms of disease, forming the bedrock of modern drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful chemical proteomics strategy to identify and map these interactions in their native cellular context.[1][2] This technique utilizes photoreactive probes that, upon activation with light, form covalent bonds with nearby molecules, effectively "trapping" transient and weak interactions for subsequent analysis.
1-Azido-2-fluorobenzene stands as a potent, minimalist photoreactive fragment for constructing such probes. Its utility in proteomics stems from the unique interplay of its constituent functional groups: the aryl azide and the ortho-positioned fluorine atom. The aryl azide group is the workhorse of the photo-crosslinking process.[3] In its ground state, it is relatively inert, allowing a probe functionalized with this moiety to bind to its target protein without premature reaction. However, upon irradiation with ultraviolet (UV) light (typically in the 260-365 nm range), the azide is excited, leading to the extrusion of dinitrogen gas and the formation of a highly reactive nitrene intermediate.[3][4] This transient nitrene can then insert into a wide variety of chemical bonds, including C-H and N-H bonds, present in the amino acid residues of the interacting protein, thereby forging a stable covalent linkage.[5]
The fluorine substituent at the ortho position is not merely a passive spectator in this process. Its strong electron-withdrawing nature offers several advantages. Firstly, fluorination has been shown to increase the efficiency of C-H and N-H insertion of the photogenerated nitrene, leading to higher crosslinking yields.[3] Secondly, the presence of ortho-fluorine atoms can retard the undesired intramolecular ring expansion of the singlet nitrene to a ketenimine, which is less reactive towards C-H bonds. This favors the desired intermolecular crosslinking reaction.[6][7] The strategic placement of fluorine, therefore, enhances the probe's performance, making 1-azido-2-fluorobenzene a valuable building block for creating sophisticated tools for proteomics research.
This technical guide provides an in-depth overview of the applications of 1-azido-2-fluorobenzene in proteomics, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Core Applications in Proteomics
The unique properties of 1-azido-2-fluorobenzene make it a versatile tool for several key applications in proteomics:
-
Target Deconvolution of Bioactive Small Molecules: In phenotypic drug discovery, a compound of interest is often identified based on its effect on cells or organisms without prior knowledge of its molecular target. Probes incorporating the 1-azido-2-fluorobenzene moiety can be synthesized to be structurally analogous to the bioactive molecule. These probes are then used in PAL experiments to covalently label the target protein(s), enabling their identification by mass spectrometry. This is a crucial step in understanding a drug's mechanism of action.[1]
-
Mapping Protein-Protein Interactions (PPIs): By incorporating the 1-azido-2-fluorobenzene photophore into a protein of interest (e.g., through genetic code expansion with an unnatural amino acid bearing this group), it is possible to identify its direct binding partners in a cellular context. Upon UV activation, the probe will crosslink to adjacent proteins, which can then be identified, providing a snapshot of the protein's interactome.[8]
-
Binding Site Identification: The short-lived and highly reactive nature of the nitrene intermediate ensures that crosslinking occurs in the immediate vicinity of the probe's binding site. By analyzing the crosslinked peptides using mass spectrometry, it is possible to pinpoint the specific amino acid residues involved in the interaction, providing valuable structural information about the binding pocket.[1]
Experimental Workflow: From Probe to Protein Identification
A typical chemoproteomics experiment using a 1-azido-2-fluorobenzene-based probe involves several key stages, from initial probe design to the final identification of labeled proteins. The following diagram illustrates the general workflow.
Caption: General workflow for a photoaffinity labeling experiment using a 1-azido-2-fluorobenzene-based probe.
Detailed Protocols
The following sections provide detailed, step-by-step protocols for a typical photoaffinity labeling experiment aimed at identifying the protein targets of a small molecule.
Protocol 1: In-situ Photoaffinity Labeling of Live Cells
This protocol describes the labeling of target proteins in live cultured cells using a custom-synthesized photoaffinity probe derived from a bioactive small molecule and containing the 1-azido-2-fluorobenzene photophore and an alkyne handle for downstream enrichment.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Photoaffinity probe (stock solution in DMSO, typically 10-50 mM)
-
Bioactive parent compound (for competition experiment, stock solution in DMSO)
-
UV lamp (e.g., 365 nm)
-
Ice
-
Cell scraper
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Probe Incubation:
-
For the labeling experiment, replace the culture medium with fresh medium containing the desired final concentration of the photoaffinity probe (typically 1-10 µM).
-
For the competition control, pre-incubate cells with a 50-100 fold excess of the parent bioactive compound for 1 hour before adding the photoaffinity probe.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time and probe concentration should be determined empirically.
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Place the culture dishes on ice and remove the lids.
-
Irradiate the cells with a 365 nm UV lamp for 10-30 minutes.[9] The distance from the lamp to the cells should be kept consistent between experiments. Perform this step in a cold room or on a pre-chilled surface to minimize cellular stress.
-
-
Cell Harvesting:
-
After irradiation, immediately wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome with crosslinked targets. The samples are now ready for enrichment.
-
Protocol 2: Enrichment of Labeled Proteins via Click Chemistry
This protocol describes the enrichment of the alkyne-tagged, crosslinked proteins from the cell lysate using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin-azide reporter.
Materials:
-
Cell lysate from Protocol 1
-
Biotin-azide (stock solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (freshly prepared stock solution)
-
Sodium ascorbate (freshly prepared stock solution)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
Procedure:
-
Click Reaction:
-
To the clarified cell lysate, add the following reagents in order, vortexing gently after each addition:
-
Biotin-azide (final concentration 50-100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
Sodium ascorbate (final concentration 1 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins. A typical washing sequence is:
-
PBS + 1% SDS
-
PBS + 4 M Urea
-
PBS
-
-
Perform each wash step three times.
-
Protocol 3: On-bead Digestion and Mass Spectrometry Analysis
This protocol details the preparation of the enriched proteins for mass spectrometry analysis.
Materials:
-
Streptavidin-agarose beads with bound proteins from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the bead slurry (typically 1 µg of trypsin per 50 µg of estimated protein).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with a solution of 50% acetonitrile/0.1% formic acid.
-
Combine the supernatant and the eluate.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer is recommended for accurate identification and quantification.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify proteins that are significantly enriched in the photoaffinity probe-treated sample compared to the competition control. Label-free quantification or isotopic labeling methods can be employed for quantitative analysis.[10]
-
Data Presentation and Interpretation
The results of a photoaffinity labeling experiment are typically presented as a list of proteins identified and quantified by mass spectrometry. A volcano plot is a common way to visualize proteins that are both statistically significantly enriched and have a large fold-change in the labeled sample versus the competition control.
Table 1: Representative Data from a Photoaffinity Labeling Experiment
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Competition) | p-value |
| P12345 | TGT1 | 15.2 | 0.001 |
| Q67890 | TGT2 | 10.8 | 0.005 |
| P98765 | NSB1 | 1.2 | 0.45 |
| Q12345 | NSB2 | 0.9 | 0.82 |
This is example data. Actual results will vary.
In the table above, TGT1 and TGT2 show high fold enrichment and low p-values, indicating they are likely specific targets of the photoaffinity probe. NSB1 and NSB2 are examples of non-specific binders.
Causality and Self-Validation in Experimental Design
The trustworthiness of a photoaffinity labeling experiment hinges on a well-designed set of controls. The primary control is the competition experiment, where an excess of the parent, non-photoreactive compound is used to block the binding of the photoaffinity probe to its specific targets. A true target will show significantly reduced labeling in the presence of the competitor, while non-specific binders will not.
Further validation can be achieved through orthogonal methods such as:
-
Western Blotting: To confirm the labeling of a putative target identified by mass spectrometry.
-
In-vitro Binding Assays: Using purified proteins to confirm a direct interaction with the parent compound.
-
Functional Assays: To demonstrate that the identified target is responsible for the biological effect of the parent compound, for example, through siRNA-mediated knockdown of the target protein.
Conclusion
1-Azido-2-fluorobenzene is a valuable and versatile building block for the synthesis of photoaffinity probes used in chemical proteomics. Its favorable photochemical properties, enhanced by the presence of the ortho-fluorine atom, enable the efficient and specific capture of protein-ligand and protein-protein interactions in their native cellular environment. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this powerful tool in their quest to unravel the complexities of the proteome, ultimately accelerating the pace of biological discovery and drug development.
References
- Hatanaka, Y. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183.
- Yuanqi, L. (2021). Photoaffinity Labeling Preferences of Diazirines.
- Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology, 25(3), 247-260.
- Chen, P. R., & He, C. (2012). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. ACS Chemical Biology, 7(1), 121-131.
- Cremo, C. R., Loo, J. A., & Loo, R. R. (1998). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 37(1), 223-232.
- Zhang, Y., Tan, J., & Chen, Y. (2023). In vitro protein labeling via aryl azides photolysis.
- Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Proposed mechanisms of different types of photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570.
- Tucker, C. L., & Schepartz, A. (2021). Targeted activation in localized protein environments via deep red photoredox catalysis.
- Prescher, J. A., & Bertozzi, C. R. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Bousch, C., Vreulz, B., Kansal, K., El-Husseini, A., & Cecioni, S. (2023). Seminal discoveries of standard and fluorinated aryl azides as photoaffinity labeling tags...
- Keana, J. F., & Cai, S. X. (1990). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents.
- Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Society Reviews, 52(4), 1335-1351.
- Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents.
- Li, Y., & Li, H. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 25(18), 4237.
- Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry, 90(15), 9236-9244.
- Keana, J. F., & Cai, S. X. (1990). Synthesis of a tetrafluoro-substituted aryl azide and its protio analog as photoaffinity labeling reagents for the estrogen receptor. The Journal of Organic Chemistry, 55(11), 3640-3647.
- Chu, F., et al. (2006). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(5), 643-651.
- Johnson, D. S., & Weerapana, E. (2017). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 586, 269-290.
- Xie, S. (2017). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. DiVA portal.
- Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8567-8575.
- Iacobucci, C., et al. (2020). Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides.
- Li, Y., & Li, H. (2020). The Application of Fluorine‐Containing Reagents in Structural Proteomics.
- Kang, S., et al. (2011). Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1243-1253.
- Wang, H., et al. (2023). Photo-induced defluorination acyl fluoride exchange as a fluorogenic photo-click reaction for photo-affinity labeling. Chemical Science, 14(9), 2415-2422.
- Britton, D., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of Proteome Research, 23(11), 3845-3855.
- Poe, R., et al. (1994). Identification of the Reactive Intermediates Produced upon Photolysis of p -Azidoacetophenone and Its Tetrafluoro Analogue in Aqueous and Organic Solvents: Implications for Photoaffinity Labeling. Journal of the American Chemical Society, 116(11), 4785-4791.
- Sharma, P., & Kumar, A. (2023). Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles. Tetrahedron, 131, 133203.
- Götze, M., et al. (2019). A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes.
- Kim, D., & Park, S. B. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). RSC Advances, 7(53), 33456-33469.
-
Creative Proteomics. (2019, January 6). Quantitative Proteomics: Label-free [Video]. YouTube. [Link]
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. Chemical Reviews, 121(22), 13988-14033.
- Peters, K., & Richards, F. M. (2016). Spin‐Selective Generation of Triplet Nitrenes: Olefin Aziridination through Visible‐Light Photosensitization of Azidoformate.
-
Taylor & Francis. (n.d.). Nitrene – Knowledge and References. Retrieved from [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
Application Note: Regioselective Synthesis of Fluorinated Triazoles
Topic: Synthesis of Triazoles from 1-Azido-2-fluorobenzene and Alkynes
Introduction
The "Fluorine Effect" in Triazole Scaffolds The 1,2,3-triazole moiety serves as a premier bioisostere for amide bonds in medicinal chemistry, offering improved hydrolytic stability and hydrogen-bonding capabilities. When derived from 1-Azido-2-fluorobenzene , the resulting scaffold incorporates an ortho-fluorine substituent. This specific substitution pattern is highly sought after in drug discovery (e.g., kinase inhibitors, antibiotics) because the fluorine atom:
-
Modulates pKa: Lowers the pKa of the triazole protons (if 4,5-unsubstituted) or adjacent protons.
-
Conformational Lock: The ortho-fluorine can induce specific conformational preferences via electrostatic repulsion or weak H-bonding with the triazole nitrogen lone pairs.
-
Metabolic Blocking: Blocks the metabolically labile ortho-position on the phenyl ring.
This guide details the regioselective synthesis of 1,4-disubstituted and 1,5-disubstituted triazoles using Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloaddition.[1]
Safety & Handling: The Azide Protocol
Critical Pre-Reaction Assessment Before initiating synthesis, the stability of 1-Azido-2-fluorobenzene must be validated. Organic azides are potentially explosive.[2]
-
C/N Ratio Rule: A safety rule of thumb is that the number of carbon atoms (
) plus the number of oxygen atoms ( ) divided by the number of nitrogen atoms ( ) should be .-
Formula:
-
Calculation:
, . Ratio = . -
Risk Assessment: This azide is energetic . While generally stable at room temperature due to the aromatic ring delocalization, it falls below the safety threshold of 3.
-
-
Handling Protocols:
-
Light Sensitivity: Store in amber vials; protect reaction vessels with foil.
-
Heat Limit: Do not heat neat (undiluted) azide above 40°C.
-
Tools: Use Teflon or ceramic spatulas; avoid metal spatulas (potential for heavy metal azide formation).
-
Shielding: Perform all reactions behind a blast shield.
-
Mechanistic Pathways & Regioselectivity
The choice of catalyst dictates the regiochemical outcome. The ortho-fluorine substituent exerts an electronic withdrawing effect (
Reaction Scheme & Pathway
Figure 1: Divergent synthesis pathways. Path A (CuAAC) yields the 1,4-isomer via a copper-acetylide intermediate.[1] Path B (RuAAC) yields the 1,5-isomer via a ruthenacycle intermediate.
Protocol A: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
Target: 1-(2-fluorophenyl)-4-substituted-1H-1,2,3-triazole. Mechanism: Stepwise assembly via copper(I) acetylide.
Reagents & Materials
-
1-Azido-2-fluorobenzene (1.0 equiv)
-
Terminal Alkyne (1.0 - 1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (
) (5 mol%) -
Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH / (1:1 v/v) -
Why this system? The Sharpless-Fokin conditions (water/alcohol) are superior because water accelerates the reaction via hydrophobic effects and solubilizes the ascorbate/Cu system.
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the alkyne (1.0 mmol) and 1-Azido-2-fluorobenzene (1.0 mmol, 137 mg) in
-BuOH (2 mL). -
Catalyst Addition: Add 2 mL of distilled water. The mixture may become heterogeneous (emulsion).
-
Activation: Add Sodium Ascorbate (20 mg, 0.1 mmol) followed immediately by
(12.5 mg, 0.05 mmol).-
Observation: The solution should turn from bright blue (Cu(II)) to a murky yellow/orange (Cu(I)). If it turns dark brown/black, oxygen is present; flush head-space with nitrogen.
-
-
Reaction: Cap the vial and stir vigorously at room temperature (20-25°C) for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. The azide spot (usually high Rf) should disappear.
-
-
Workup (Copper Removal):
-
Dilute reaction with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Critical Step: Wash the combined organic layers with 10% Ammonium Hydroxide (
) or saturated EDTA solution. This chelates residual copper (turning the aqueous layer blue) and prevents metal contamination in biological assays. -
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Most 1,4-triazoles from this azide are solids. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography.
Protocol B: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
Target: 1-(2-fluorophenyl)-5-substituted-1H-1,2,3-triazole. Mechanism: Oxidative coupling of alkyne and azide to Ru center.[3]
Reagents & Materials
-
1-Azido-2-fluorobenzene (1.0 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Catalyst:
(Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%). -
Solvent: Anhydrous Dioxane, Toluene, or THF.
-
Why this system? Unlike CuAAC, RuAAC is sensitive to air and moisture. The bulky
ligand directs the azide sterically to form the 1,5-isomer.
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk tube or microwave vial under Argon/Nitrogen atmosphere.
-
Dissolution: Add 1-Azido-2-fluorobenzene (1.0 mmol) and Alkyne (1.0 mmol) in anhydrous Dioxane (4 mL).
-
Note: Degas the solvent by sparging with Argon for 10 minutes prior to use.
-
-
Catalyst Addition: Add
(16–40 mg, 2–5 mol%). -
Reaction:
-
Thermal: Heat to 60–80°C in an oil bath for 12–24 hours.
-
Microwave (Preferred): Heat at 80°C for 30–60 minutes.
-
-
Workup:
-
Purification: Flash chromatography is usually required to separate the product from triphenylphosphine oxide byproducts (if
ligands are used).
Comparative Data & Troubleshooting
Regioselectivity & Yield Comparison
| Parameter | CuAAC (Protocol A) | RuAAC (Protocol B) |
| Major Isomer | 1,4-disubstituted | 1,5-disubstituted |
| Selectivity | >98:2 | Typically >95:5 |
| Typical Yield | 85–95% | 70–85% |
| Solvent | Aqueous (Water/Alcohol) | Anhydrous Organic |
| Steric Sensitivity | Low (Tolerates bulky alkynes) | Moderate (2-F group adds steric bulk) |
| Internal Alkynes? | No (Requires terminal H) | Yes (Forms fully substituted triazoles) |
Expert Insights: The Ortho-Fluoro Challenge
-
Steric Clash in RuAAC: In the RuAAC cycle, the formation of the ruthenacycle is the rate-determining step. The ortho-fluorine on the benzene ring adds steric bulk near the metal center.
-
Solution: If yields are low in RuAAC, switch to the smaller catalyst
(COD = cyclooctadiene) to reduce ligand crowding.
-
-
Benzyne Formation Risk: Although rare under these mild conditions, ortho-halo azides can eliminate
to form benzynes at very high temperatures (>120°C).-
Control: Strictly maintain reaction temperatures below 100°C.
-
-
Purification of Fluorinated Products: The fluorine atom often alters the polarity significantly compared to non-fluorinated analogs.
-
Tip: In normal phase TLC, the 2-fluoro triazoles often run slightly faster (higher Rf) than their non-fluorinated counterparts due to the "fluorous" character reducing interaction with silica silanols.
-
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][5][7][8] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]
-
Blastik, Z. E., et al. (2016).[7][9] Perfluoroalkylated Azides in the Synthesis of 1,2,3-Triazoles. Angewandte Chemie International Edition, 55, 1–6. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated azides click to make triazoles [uochb.cz]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency in Protein Labeling with 1-Azido-2-fluorobenzene
Welcome to the technical support guide for 1-Azido-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the efficiency of their protein labeling experiments. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your labeling workflow and achieve reliable results.
Introduction to 1-Azido-2-fluorobenzene
1-Azido-2-fluorobenzene is a hetero-bifunctional cross-linking agent used in chemical biology and proteomics for covalently modifying proteins. It belongs to the class of photo-affinity labeling (PAL) reagents. The key feature of this molecule is its arylazide group, which upon photolysis with UV light, forms a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds of nearby molecules, including proteins. The fluorine atom can be used for subsequent click chemistry reactions or as a reporter group for NMR studies. However, achieving high labeling efficiency with this reagent can be challenging due to several factors, including the short lifetime of the nitrene intermediate and potential side reactions.
Troubleshooting Guide: Low Labeling Efficiency
Here we address some of the most common issues encountered when using 1-Azido-2-fluorobenzene and provide actionable solutions.
Question: My protein labeling efficiency with 1-Azido-2-fluorobenzene is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low labeling efficiency is a common challenge with photo-affinity reagents. Here’s a systematic approach to troubleshooting, starting with the most likely culprits:
-
Suboptimal UV Activation: The generation of the reactive nitrene species is entirely dependent on the UV irradiation step.
-
Wavelength: Ensure you are using the optimal UV wavelength for activating the arylazide group. While the peak absorption is typically around 260-280 nm, using a slightly longer wavelength (e.g., 300-350 nm) can sometimes be beneficial to minimize protein damage, although this may require longer exposure times.
-
Irradiation Time and Intensity: Both insufficient and excessive UV exposure can lead to poor results. Insufficient exposure will result in a low yield of the reactive nitrene. Conversely, excessive exposure can lead to photo-damage of your protein of interest and the cross-linker itself. We recommend performing a time-course experiment to determine the optimal irradiation duration for your specific setup.
-
Distance from UV Source: The intensity of UV light decreases with the square of the distance from the source. Ensure your sample is placed at a consistent and optimal distance from the UV lamp during each experiment.
-
-
Quenching of the Nitrene Intermediate: The highly reactive nitrene can be quenched by various components in your reaction buffer before it has a chance to react with your target protein.
-
Buffer Composition: Avoid nucleophilic buffers such as Tris, as they can react with the nitrene intermediate. Buffers like HEPES, phosphate, or MOPS are generally preferred.
-
Scavengers: The presence of free radical scavengers (e.g., dithiothreitol (DTT), β-mercaptoethanol) in your buffer will significantly reduce labeling efficiency. If a reducing agent is necessary for your protein's stability, consider removing it just before the UV irradiation step using a desalting column.
-
-
Reagent Concentration and Stability:
-
Concentration: The concentration of 1-Azido-2-fluorobenzene is a critical parameter. We recommend titrating the reagent concentration to find the optimal balance between labeling efficiency and non-specific binding. A typical starting range is 10-100 µM.
-
Reagent Integrity: 1-Azido-2-fluorobenzene is light-sensitive and should be stored protected from light. Ensure that your stock solution has been stored correctly and is not expired.
-
Question: How can I be sure that my UV lamp is providing sufficient energy for the photo-activation?
Answer: The output of UV lamps can decrease over time. If you are experiencing inconsistent results or a sudden drop in labeling efficiency, it is worth checking the lamp's performance. You can use a UV meter (radiometer) to measure the intensity of the light at the sample position. This will help you ensure that you are delivering a consistent dose of UV energy in each experiment. If you do not have access to a UV meter, you can perform a control experiment with a known photo-activatable system to verify your lamp's functionality.
Question: Could the properties of my target protein be contributing to the low labeling efficiency?
Answer: Absolutely. The local environment of the amino acid residues on the protein surface plays a significant role in the labeling reaction. The nitrene intermediate formed from 1-Azido-2-fluorobenzene will preferentially react with electron-rich regions of the protein. If the binding site of interest or the surface of the protein is predominantly hydrophobic or sterically hindered, the labeling efficiency may be reduced. In such cases, you might consider using a cross-linker with a longer spacer arm to improve accessibility.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low labeling efficiency with 1-Azido-2-fluorobenzene.
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action for 1-Azido-2-fluorobenzene? Upon UV irradiation, the azide group of 1-Azido-2-fluorobenzene releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including C-H, N-H, and O-H bonds on a target protein, resulting in a stable covalent bond.
-
Q2: Can I use a standard UV transilluminator for the photo-activation step? While a UV transilluminator can be used, it is often difficult to control the intensity and duration of the exposure precisely. For more reproducible results, we recommend using a dedicated UV cross-linking instrument (e.g., a Stratalinker®) which allows for precise control over the energy delivered.
-
Q3: How can I confirm that the labeling reaction has occurred? The success of the labeling reaction can be confirmed using several methods, including:
-
SDS-PAGE and Western Blot: A shift in the molecular weight of the target protein on an SDS-PAGE gel can indicate successful labeling. If the cross-linker contains a reporter tag (or can be modified with one), a Western blot can be used for detection.
-
Mass Spectrometry: This is a powerful technique to confirm the covalent modification and even identify the specific amino acid residues that have been labeled.
-
Detailed Protocols
Protocol 1: General Protein Labeling with 1-Azido-2-fluorobenzene
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 1-Azido-2-fluorobenzene in a compatible organic solvent such as DMSO or DMF. Store this stock solution at -20°C, protected from light.
-
-
Reaction Setup:
-
Prepare your target protein in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Add the 1-Azido-2-fluorobenzene stock solution to the protein solution to achieve the desired final concentration (e.g., 50 µM). It is important to ensure that the final concentration of the organic solvent is low (typically <1%) to avoid protein denaturation.
-
Incubate the reaction mixture in the dark for 15-30 minutes at room temperature to allow for non-covalent binding of the reagent to the protein.
-
-
UV Irradiation:
-
Place the reaction mixture in a UV-transparent vessel (e.g., a quartz cuvette or a thin-walled microcentrifuge tube).
-
Expose the sample to UV light (e.g., 300-350 nm) for a predetermined amount of time (e.g., 5-15 minutes). The optimal time should be determined empirically.
-
-
Analysis:
-
After irradiation, the sample is ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Optimization of UV Irradiation Time
-
Prepare multiple identical reaction mixtures as described in Protocol 1.
-
Expose each sample to UV light for a different duration (e.g., 0, 2, 5, 10, 15, and 20 minutes).
-
Analyze the labeling efficiency for each sample using your preferred method.
-
Plot the labeling efficiency as a function of irradiation time to determine the optimal exposure duration.
Data Presentation: Key Experimental Parameters
| Parameter | Recommended Range | Considerations |
| 1-Azido-2-fluorobenzene Conc. | 10 - 100 µM | Higher concentrations can lead to non-specific labeling and protein aggregation. |
| Protein Concentration | 1 - 10 µM | Should be optimized based on the specific protein and detection method. |
| UV Wavelength | 260 - 350 nm | Longer wavelengths may reduce protein damage but require longer exposure. |
| UV Irradiation Time | 5 - 30 minutes | Needs to be empirically determined for each experimental setup. |
| Reaction Buffer | HEPES, Phosphate, MOPS | Avoid nucleophilic buffers like Tris. |
| pH | 7.0 - 8.0 | Should be compatible with the stability of the target protein. |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to maintain protein stability. |
Visualization of the Reaction Mechanism
The following diagram illustrates the photo-activation of 1-Azido-2-fluorobenzene and its subsequent reaction with a protein.
Caption: The photo-activation and covalent labeling mechanism.
We hope this technical guide provides you with the necessary information to overcome challenges with low labeling efficiency and achieve success in your experiments. For further assistance, please do not hesitate to contact our technical support team.
Preventing reduction of the azide group in 1-Azido-2-fluorobenzene
Subject: Preventing Unwanted Reduction and Degradation of the Azide Moiety Molecule of Interest: 1-Azido-2-fluorobenzene (CAS: 347-15-9) Applicable Scenarios: Multi-step synthesis, Cross-coupling reactions, Chemoselective reductions.
Welcome to the Technical Support Center
You are accessing the stability and handling guide for 1-Azido-2-fluorobenzene . This aryl azide is a valuable intermediate, particularly in the synthesis of fluorinated heterocycles and aniline derivatives. However, the azide group (
This guide addresses the specific challenge of preserving the azide functionality while performing reactions on other parts of the molecule (e.g., the benzene ring or the fluorine substituent).
Module 1: Chemical Compatibility & Reductive Environments
The Core Problem
The azide group is an "ambiphilic" electrophile/nucleophile but is most commonly lost via reduction to an amine (
Reagent Compatibility Matrix
Use this table to select reagents when modifying other functional groups (e.g., aldehydes, ketones, esters) on your scaffold.
| Reagent Class | Reagent Example | Compatibility | Technical Notes |
| Borohydrides | High | Safe at | |
| Aluminum Hydrides | Critical Failure | DO NOT USE. Rapidly reduces azides to amines. | |
| Heterogeneous Catalysts | Critical Failure | Catalytic hydrogenation is the primary method for destroying azides. | |
| Dissolving Metals | Critical Failure | These are classic conditions for reducing azides to anilines. | |
| Metal-Borohydride Mix | Critical Failure | The addition of transition metal salts generates active metal hydrides in situ that will reduce the azide.[2] | |
| Phosphines | Conditional | Risk of Staudinger Reaction .[3] See Module 2. |
Protocol: Chemoselective Reduction of an Aldehyde
Scenario: You have an aldehyde group on the ring (or a side chain) and need to reduce it to an alcohol without touching the azide.
-
Solvent: Dissolve substrate in Methanol (MeOH) or Ethanol (EtOH).[4]
-
Temperature: Cool to
(ice bath). -
Reagent: Add
(0.5 - 1.0 equiv) portion-wise.-
Why:
is chemoselective.[5] It attacks the polarized carbonyl carbon but lacks the hydridic strength to attack the electron-rich azide terminus.
-
-
Quench: Quench carefully with saturated
.-
Warning: Do not use strong acids for workup, as hydrazoic acid (
) can form if unreacted azide ions are present, though less likely with the aryl azide itself.
-
Module 2: Cross-Coupling Strategies (The Staudinger Risk)
Researchers often fail to preserve the azide during Suzuki or Sonogashira couplings because the phosphine ligands used to support Palladium catalysts react with the azide.
The Mechanism of Failure: Staudinger Reduction
Upon aqueous workup, the phosphazene hydrolyzes to the amine (Troubleshooting Guide: Performing Suzuki Coupling
To couple a boronic acid to 1-Azido-2-fluorobenzene (or a halogenated derivative), you must bypass the Staudinger reaction.
Recommended Systems:
-
Phosphine-Free Catalysis: Use
or with ligand-free conditions (e.g., PEG-400 solvent or simple aqueous bases). -
Bulky Buchwald Ligands: Ligands like XPhos or SPhos are bulky. While they are phosphines, the catalytic cycle (oxidative addition/reductive elimination) is often faster than the nucleophilic attack of the phosphorus on the azide.
-
Base Selection: Use mild bases (
, ) rather than strong alkoxides.
Visual Workflow: Selecting the Right Coupling Conditions
Module 3: Thermal & Photolytic Stability
Thermal Decomposition
Aryl azides decompose to release nitrogen gas (
-
Threshold: For phenyl azide, decomposition accelerates above
. -
Ortho-Fluoro Effect: The fluorine atom at the ortho position is electron-withdrawing. While this stabilizes the ground state slightly compared to electron-donating groups, it does not prevent thermal decomposition.
-
Danger: Nitrenes are highly reactive. They will insert into C-H bonds of your solvent or dimerize to form azo compounds (
), leading to "tar" formation.
Photolysis
Aryl azides are UV-active. Exposure to ambient light (especially UV) over prolonged periods will trigger the same nitrene formation as heat.
Best Practice Protocol:
-
Storage: Store pure 1-Azido-2-fluorobenzene in the dark at
. -
Reaction Heating: Do not heat reaction mixtures above
unless strictly necessary. If higher temps are needed for coupling, use microwave heating (short duration) rather than prolonged reflux.
Module 4: Frequently Asked Questions (FAQ)
Q: My azide disappeared during workup, but I didn't use a reducing agent. What happened? A: Did you use a thiol (e.g., dithiothreitol, mercaptoethanol) or a phosphine during the quench? Thiols can reduce azides to amines (similar to the mechanism used in peptide chemistry). Ensure your workup buffers are free of reducing sulfur species.
Q: Can I use "Click Chemistry" (CuAAC) reagents?
A: Yes, but this consumes the azide to form a triazole. If your goal is to keep the
Q: Is the ortho-fluorine atom labile?
A: The fluorine is activated for Nucleophilic Aromatic Substitution (
Q: I see a "red oil" forming in my reaction flask. A: This is likely azo-dimerization, a sign of thermal decomposition. Lower your reaction temperature and shield the flask from light.
References
-
Chemoselective Reduction : "Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone."[6] New Journal of Chemistry.
- Azide Stability: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. (Review of azide stability and reactivity).
-
Suzuki Coupling : "Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles." ResearchGate.[7]
- Staudinger Reaction: "The Staudinger Ligation—A Gift to Chemical Biology." Angewandte Chemie, 2000. (Mechanistic details on Phosphine-Azide interaction).
-
Thermal Decomposition : "The thermal decomposition of azidopyridines." Russian Journal of Physical Chemistry B.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine synthesis by azide reduction [organic-chemistry.org]
- 6. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
1-Azido-2-fluorobenzene vs. Benzyl Azide: Bioconjugation Efficiency Guide
Senior Application Scientist Note: In the landscape of bioconjugation, the choice between an alkyl azide (Benzyl Azide) and an aryl azide (1-Azido-2-fluorobenzene) is rarely about "which is better" in a vacuum—it is about matching the electronic properties of the azide to the specific demands of your ligation chemistry (CuAAC vs. SPAAC) and the stability requirements of your biological system. This guide dissects the kinetic and mechanistic divergences between these two reagents to support data-driven experimental design.
Part 1: Executive Verdict
| Feature | Benzyl Azide (Alkyl Azide) | 1-Azido-2-fluorobenzene (Aryl Azide) |
| Primary Utility | Standard CuAAC (Copper-Catalyzed) | Accelerated SPAAC & Photoaffinity Labeling |
| Electronic Nature | Electron-Rich (Nucleophilic) | Electron-Deficient (Electrophilic) |
| CuAAC Kinetics | Fast, Robust ( | Good, but sterics of ortho-F can slightly impede rate. |
| SPAAC Kinetics | Slow with electron-rich alkynes (e.g., BCN). | Fast with electron-rich alkynes (LUMO lowering effect). |
| Stability | High thermal/metabolic stability. | Light-sensitive (Nitrene precursor). |
| Best For... | Routine protein labeling, PEGylation, DNA synthesis. | Live-cell labeling (SPAAC), Target identification (Photo-crosslinking). |
The Core Decision Matrix
-
Choose Benzyl Azide if: You are performing standard Copper-Catalyzed Click (CuAAC) in lysate or on purified proteins where copper toxicity is managed. It offers the most robust, sterically unhindered reaction with terminal alkynes.
-
Choose 1-Azido-2-fluorobenzene if: You require Strain-Promoted (Copper-Free) Click (SPAAC) . The electron-withdrawing fluorine atom lowers the azide LUMO, significantly accelerating reaction rates with electron-rich cyclooctynes (like BCN). It is also the reagent of choice if you plan to perform sequential photo-crosslinking (Photo-Click) after conjugation.
Part 2: Mechanistic Foundations
Electronic Tuning & Reactivity
The fundamental difference lies in the hybridization of the carbon attached to the azide:
-
Benzyl Azide (
): The azide group is attached to a methylene carbon. It acts as a standard 1,3-dipole. It is relatively electron-rich, making it an excellent partner for electron-deficient alkynes or copper-activated acetylides. -
1-Azido-2-fluorobenzene (
): The azide is directly conjugated to the aromatic ring. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect ( ).-
SPAAC Acceleration: This lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). In SPAAC, which often proceeds via normal electron demand (Azide HOMO
Alkyne LUMO) or inverse electron demand depending on substituents, the electron-deficient aryl azide interacts more strongly with the HOMO of electron-rich strained alkynes (like BCN), leading to rate enhancements of 2-10x compared to alkyl azides.
-
The "Ortho" Effect in Photochemistry
While Benzyl azide is inert to light under standard lab conditions, 1-Azido-2-fluorobenzene is a latent reactive intermediate. Upon UV irradiation (~254-300 nm), it extrudes
-
Why Fluorine? In non-fluorinated phenyl azides, the nitrene rapidly rearranges to a ketenimine (ring expansion), which reacts with nucleophiles non-specifically. The ortho-fluorine atom electronically stabilizes the nitrene and sterically disfavors ring expansion, significantly increasing the efficiency of C-H insertion (labeling) at the target site.
Part 3: Performance Metrics & Data
Kinetic Comparison Table
| Reaction Type | Partner Reagent | Benzyl Azide Rate ( | 1-Azido-2-fluorobenzene Rate ( | Efficiency Note |
| CuAAC | Phenylacetylene (+ Cu/THPTA) | Benzyl azide is slightly faster due to lack of steric hindrance. | ||
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | Aryl azide is ~6x Faster. Fluorine accelerates reaction w/ electron-rich alkynes. | ||
| SPAAC | DIBAC/DBCO (Dibenzo-cyclooctyne) | Comparable. Steric clash in aryl azide can offset electronic gain with bulky alkynes. |
Stability Profile
-
Benzyl Azide:
-
Thermal: Stable up to >100°C.
-
Metabolic:[1] Generally stable, though can be reduced to amines by strong intracellular reducing agents over long timeframes.
-
-
1-Azido-2-fluorobenzene:
-
Thermal: Stable at 37°C. Decomposes >140°C.
-
Photostability:Low. Must be handled in amber vials. Ambient light exposure over days can lead to degradation.
-
Part 4: Visualization of Workflows
Figure 1: Decision pathway for selecting between Benzyl Azide and 1-Azido-2-fluorobenzene based on downstream application.
Part 5: Experimental Protocols
Protocol A: Synthesis of 1-Azido-2-fluorobenzene (Aryl Azide Handle)
Unlike benzyl azide (accessible via
Reagents: 2-Fluoroaniline, Sodium Nitrite (
-
Diazotization: Dissolve 2-fluoroaniline (1.0 eq) in 6M HCl at 0°C.
-
Add
(1.1 eq) dropwise as an aqueous solution, maintaining temp < 5°C. Stir for 30 min. The solution turns clear/yellow (Diazonium salt formation). -
Azidation: Carefully add
(1.2 eq) solution dropwise. Caution: Vigorous evolution. -
Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 1 hour.
-
Extraction: Extract with Diethyl Ether (
). Wash organic layer with sat. and Brine. -
Purification: Dry over
, filter, and concentrate carefully (do not heat to dryness; risk of explosion). -
Storage: Store as a solution in dark/amber vials at -20°C.
Protocol B: Accelerated SPAAC Labeling (Live Cell Mimic)
Demonstrating the kinetic advantage of the fluoro-aryl azide.
Materials:
-
Protein-BCN conjugate (Protein labeled with Bicyclononyne).
-
Probe: 1-Azido-2-fluorobenzene-Fluorophore conjugate (dissolved in DMSO).
-
Buffer: PBS pH 7.4.[2]
Workflow:
-
Preparation: Dilute Protein-BCN to 10 µM in PBS.
-
Initiation: Add Fluoro-Aryl Azide probe (50 µM final, 5 eq excess).
-
Note: For Benzyl Azide, you would typically need 10-20 eq or longer times.
-
-
Incubation: Incubate at 37°C for 30 minutes .
-
Comparison: Benzyl azide would require ~2 hours for equivalent conversion with BCN.
-
-
Quenching: Add 50 eq of free Azide (or BCN) to quench unreacted handle.
-
Analysis: Analyze via SDS-PAGE (In-gel fluorescence).
References
-
Mechanism of CuAAC: Himo, F., et al. (2005).[3] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Catalyst." J. Am. Chem. Soc.[3]Link
-
Fluorinated Azides in SPAAC: Schoffstall, et al. (2019). "Synthesis of 1,2,3-triazoles containing fluorinated groups." MDPI Molecules.Link
-
Kinetics of SPAAC (BCN vs Azides): Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angew. Chem. Int. Ed.Link
-
Photoaffinity Labeling (Ortho-Fluoro Effect): Platz, M. S. (1995). "Comparison of Phenyl Azide, Tetrafluorophenyl Azide, and Perfluorophenyl Azide as Photoaffinity Labeling Reagents." Bioconjugate Chem.[1][2][4][5]Link
-
General Click Chemistry Rates: Thirumurugan, P., et al. (2013). "Click Chemistry for Drug Development and Diverse Chemical–Biology Applications."[6] Chem. Rev.[7]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorogenic click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to 1-Azido-2-fluorobenzene in Bioconjugation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug development, the azide functional group has established itself as an indispensable tool for bioconjugation, owing to its remarkable stability and bioorthogonal reactivity. The advent of "click chemistry," particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has further solidified the azide's role in seamlessly ligating molecules in complex biological environments. However, not all azides are created equal. This guide provides a comprehensive comparison of 1-azido-2-fluorobenzene with its non-fluorinated counterparts, presenting experimental data and field-proven insights to demonstrate the significant advantages conferred by the strategic placement of a fluorine atom.
The Power of an Ortho-Fluoro Substituent: Supercharging Azide Reactivity
The primary advantage of 1-azido-2-fluorobenzene lies in its dramatically enhanced reactivity in SPAAC reactions. The electron-withdrawing nature of the fluorine atom, particularly when positioned ortho to the azide group, significantly lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation leads to a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a strained alkyne, resulting in a substantially accelerated reaction rate.
Experimental studies have consistently demonstrated this rate enhancement. For instance, kinetic analyses of the SPAAC reaction between various azides and cyclooctynes have revealed that fluorinated azides can react orders of magnitude faster than their non-fluorinated analogs. This acceleration is not merely a marginal improvement but a transformative one, enabling researchers to perform conjugations at lower concentrations, on faster timescales, and with greater efficiency, which is particularly crucial when working with precious or low-abundance biomolecules.
Mechanistic Insights into Accelerated Kinetics
The enhanced reactivity of ortho-fluoroaryl azides is rooted in transition state theory. The fluorine substituent stabilizes the developing negative charge on the azide moiety in the transition state of the [3+2] cycloaddition. This stabilization lowers the activation energy of the reaction, leading to the observed rate increase. Computational studies have corroborated these experimental findings, providing a theoretical framework for understanding the profound electronic influence of the ortho-fluoro group.
Orthogonal Ligation: A New Dimension in Multiplexed Labeling
The distinct electronic properties of 1-azido-2-fluorobenzene open up exciting possibilities for orthogonal bioconjugation strategies. Due to their differing reactivities, a fluorinated azide and a non-fluorinated azide can be employed in the same biological system to selectively label two different targets, each bearing a complementary, electronically-tuned cyclooctyne.
For example, a highly reactive, electron-poor fluorinated azide like 1-azido-2-fluorobenzene will preferentially react with an electron-rich cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN). Conversely, a more electron-rich, non-fluorinated azide will exhibit preferential reactivity towards an electron-deficient cyclooctyne, like dibenzocyclooctyne (DBCO). This differential reactivity allows for the simultaneous and specific labeling of two distinct molecular species in a single experiment, a powerful capability for studying complex biological interactions.[1][2]
Caption: Orthogonal Ligation Strategy.
Enhanced Stability and Safety Profile
A significant, yet often overlooked, advantage of fluorinated azides is their enhanced thermal stability compared to many non-fluorinated organic azides. While all azides should be handled with care, the introduction of fluorine atoms can increase the decomposition temperature of the molecule, making it safer to store and handle under typical laboratory conditions.[3] This improved stability is a critical consideration, particularly in the context of drug development and manufacturing where safety and scalability are paramount.
A Versatile Tool for Drug Discovery and Chemical Biology
The benefits of incorporating fluorine into bioactive molecules are well-documented in medicinal chemistry. Fluorine substitution can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. By using 1-azido-2-fluorobenzene as a conjugation partner, researchers can introduce this valuable element into a wide array of biomolecules and drug candidates.
Furthermore, the presence of the ¹⁹F nucleus in 1-azido-2-fluorobenzene provides a powerful analytical handle for Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the near-total absence of fluorine in biological systems, ¹⁹F NMR offers a background-free window to study the structure, dynamics, and interactions of labeled molecules in vitro and in complex biological matrices, including cell lysates and even intact cells.[4][5][6]
Experimental Data: A Head-to-Head Comparison
The following table summarizes representative kinetic data for the SPAAC reaction, highlighting the rate enhancements observed with fluorinated azides.
| Azide | Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Increase vs. Non-fluorinated | Reference |
| Fluoroalkyl Azide | BCN | ~1.6 | ~16x | [1] |
| Non-fluorinated Azide | BCN | ~0.1 | 1x | [1] |
| Fluoroalkyl Azide | DBCO | ~0.01 | 0.05x | [1] |
| Non-fluorinated Azide | DBCO | ~0.2 | 1x | [1] |
Note: The data presented is for a fluoroalkyl azide as a representative example of the enhanced reactivity of fluorinated azides. Specific rates for 1-azido-2-fluorobenzene may vary but are expected to follow a similar trend of accelerated kinetics with electron-rich alkynes.
Experimental Protocols
Synthesis of 1-Azido-2-fluorobenzene
This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.
Materials:
-
2-Fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
In a flask, dissolve 2-fluoroaniline (1 equivalent) in a mixture of concentrated HCl and water at 0°C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature at 0°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, dissolve sodium azide (1.2 equivalents) in water and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature for an additional hour.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azido-2-fluorobenzene.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy to confirm its identity and purity.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19F NMR: a valuable tool for studying biological events - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: Validating 1-Azido-2-fluorobenzene Labeling Efficiency via Mass Spectrometry
Executive Summary
Photoaffinity labeling (PAL) is a cornerstone of chemoproteomics for mapping ligand-binding sites. While Trifluoromethyl diazirines (TFMD) are often cited as the "gold standard," 1-Azido-2-fluorobenzene (1-A-2-F) represents a distinct class of aryl azide probes. It offers a streamlined synthesis and a smaller steric footprint, but it presents unique challenges regarding activation wavelength and "dark" chemical rearrangement.
This guide provides a rigorous, data-driven framework for validating 1-A-2-F labeling efficiency. Unlike standard protocols, we focus on the Mass Spectrometry (MS) validation workflow , distinguishing true nitrene insertion from long-lived ring-expansion artifacts.
Part 1: The Chemistry of 1-Azido-2-fluorobenzene
To validate the label, one must understand the species being detected. Upon UV irradiation, 1-A-2-F does not simply "stick" to the protein; it undergoes a complex cascade.
The Mechanism: Nitrene vs. Ring Expansion
The primary challenge with phenyl azides is the competition between C-H insertion (the desired labeling event) and Ring Expansion (the artifact).
-
Activation: UV light (~254–300 nm) triggers the loss of N₂ gas, generating a singlet Nitrene .
-
The Fork in the Road:
-
Pathway A (Desired): The nitrene inserts immediately into a nearby C-H or N-H bond.
-
Pathway B (Undesired): The nitrene rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine). This species is an electrophile that reacts slowly with nucleophiles (e.g., Lysine, water), leading to non-specific labeling or quenching.
-
The Fluorine Effect: The ortho-fluorine atom in 1-A-2-F is not merely a tracer. It electronically destabilizes the ring-expansion transition state relative to the unsubstituted phenyl azide, theoretically favoring the nitrene lifespan, though less effectively than perfluorophenyl azides (PFPA) [1].
Visualization: The Labeling Pathway
The following diagram illustrates the chemical fate of the probe, which dictates the mass adducts observed in MS.
Caption: Figure 1. The bifurcation of aryl azide reactivity. MS validation must distinguish between specific insertion (green) and non-specific nucleophilic attack (grey).
Part 2: Comparative Analysis
How does 1-A-2-F compare to the alternatives? Use this table to justify your experimental design.
| Feature | 1-Azido-2-fluorobenzene (1-A-2-F) | Trifluoromethyl Diazirine (TFMD) | Benzophenone |
| Reactive Intermediate | Nitrene (Singlet/Triplet) | Carbene | Diradical (Triplet) |
| Activation Wavelength | 254–300 nm (High energy, risk of protein damage) | 350–365 nm (Benign to proteins) | 350–365 nm (Benign) |
| Labeling Efficiency | Moderate (30–50%) due to solvent quenching | High (50–80%) | Low (<10%) but highly specific |
| Steric Size | Small (Minimal perturbation) | Medium | Bulky (Can block binding) |
| Crosslinking Radius | Short (Direct insertion) | Short (Direct insertion) | Long (Prefers Methionine) |
| MS Identification | Mass Shift: +109.03 Da (C₆H₄FN) | Mass Shift: Variable (depends on linker) | Mass Shift: +180 Da |
Key Insight: Choose 1-A-2-F when the binding pocket is small and cannot accommodate a bulky diazirine, provided the protein can withstand 254 nm UV irradiation.
Part 3: MS Validation Workflow
To validate efficiency, we do not rely on Western blots alone. We use a Bottom-Up Proteomics approach to calculate the "Labeling Occupancy."
The "Mass Logic"
For 1-Azido-2-fluorobenzene (C₆H₄FN₃, MW ~137.11):
-
Loss upon activation: -N₂ (~28.01 Da)
-
Net Mass Addition: +109.0328 Da (Monoisotopic)
-
Diagnostic Feature: The Fluorine atom introduces a slight mass defect.
Experimental Protocol
This protocol is designed to be self-validating by including a "Competition Control."
Step 1: Sample Preparation
-
Equilibration: Incubate Protein (10 µM) with Probe (1-A-2-F derivative, 50 µM) in PBS (pH 7.4) for 30 min in the dark.
-
Control A (Dark): No UV. Checks for thermal reactivity.
-
Control B (Competition): Add 500 µM of free ligand (non-probe) before the probe.
-
-
Photoactivation: Irradiate samples on ice using a handheld UV lamp (254 nm) at a distance of 2 cm for 5–10 minutes.
-
Critical: Use Quartz cuvettes or open-top vessels; standard glass absorbs 254 nm UV.
-
Step 2: Digestion & Enrichment
-
Quench: Add 10 mM DTT to quench remaining nitrenes.
-
Alkylation/Digestion: Standard Chloroacetamide/Trypsin workflow.
-
Desalting: C18 StageTip cleanup.
Step 3: LC-MS/MS Acquisition
-
Instrument: Orbitrap or Q-TOF (High Resolution is mandatory to resolve the +109.03 Da shift from naturally occurring modifications).
-
Method: DDA (Data Dependent Acquisition).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation). The C-N bond formed by the nitrene is covalent and stable, but the label itself may produce diagnostic fragment ions (e.g., m/z 95 for fluorophenyl cation).
Data Analysis (The Validation Metric)
Do not just look for the peak. Calculate the Labeling Efficiency (LE) .
-
Valid Result: LE > 5% in the experimental sample; < 1% in Competition Control.
-
Invalid Result: High labeling in Competition Control indicates "Non-Specific Binding" (the probe is sticking everywhere, not just the active site).
Part 4: Visualization of the Workflow
Caption: Figure 2. The Self-Validating Workflow. The Competition Control is the critical step to prove that the mass shift corresponds to specific binding site labeling.
Part 5: Troubleshooting & Scientific Integrity
The "Ring Expansion" Artifact
If you observe broad, non-specific labeling across many lysines, the nitrene likely rearranged into a ketenimine (long-lived electrophile).
-
Solution: Use a "Scavenger" buffer. Add 10 mM Tris or Glycine to the buffer. The short-lived nitrene will still insert into the binding pocket (proximity effect), but the long-lived ketenimine will be quenched by the high concentration of scavenger in the solvent [2].
Low Labeling Efficiency
If the +109.03 Da peak is absent:
-
Check UV Transmission: Are you using polystyrene plates? They block 254 nm. Switch to quartz or open-top polypropylene.
-
Check Solvent: Are you using DMSO > 1%? DMSO is a radical scavenger and can quench nitrenes. Keep DMSO < 1%.
Protein Precipitation
UV at 254 nm damages Trp/Tyr/Phe residues and disulfide bonds.
-
Validation: Run an SDS-PAGE gel of the "UV Only" control (no probe). If the protein is a smear or aggregate, reduce irradiation time or switch to a pulsed laser source.
References
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification and mechanism of action studies.[1] Future Medicinal Chemistry, 7(2), 159-183. Link
Sources
Beyond the Scavenger Effect: Validating Site-Specificity of 1-Azido-2-fluorobenzene Probes
Topic: Confirmation of site-specificity for 1-Azido-2-fluorobenzene labeling Content Type: Publish Comparison Guide
Executive Summary
In the landscape of photoaffinity labeling (PAL), the distinction between a "hit" and an artifact often lies in the chemistry of the probe. While simple phenyl azides have historically suffered from the "scavenger effect"—where ring expansion leads to non-specific nucleophilic attack—1-Azido-2-fluorobenzene (ortho-fluorophenyl azide) moieties represent a critical evolution. By leveraging the ortho-fluorine effect to suppress ketenimine formation, these probes offer a superior balance of steric compactness and C-H insertion specificity.
This guide provides a technical roadmap for researchers to objectively compare 1-Azido-2-fluorobenzene against alternatives and rigorously validate its site-specificity using mass spectrometry and competitive profiling.
Part 1: The Mechanistic Advantage
To understand why 1-Azido-2-fluorobenzene outperforms unsubstituted phenyl azides, one must analyze the nitrene decay pathway.
The "Ortho-Fluorine" Effect
Upon UV irradiation, aryl azides release nitrogen to form a singlet nitrene.
-
Unsubstituted Phenyl Azides: The singlet nitrene is unstable and rapidly undergoes ring expansion to form a dehydroazepine (ketenimine) intermediate. This electrophile reacts slowly and preferentially with nucleophiles (e.g., solvent water, surface Lys/Cys), leading to high background and low site-specificity.
-
1-Azido-2-fluorobenzene: The electronegative fluorine atom at the ortho position destabilizes the transition state required for ring expansion. This promotes Intersystem Crossing (ISC) to the Triplet Nitrene state. Triplet nitrenes are diradicals that behave differently: they are highly reactive toward C-H bonds (insertion) and inert toward water, significantly enhancing site-specific labeling of the hydrophobic binding pocket.
Pathway Visualization
The following diagram illustrates the divergence in labeling pathways, highlighting the stabilizing role of the fluorine atom.
Figure 1: Mechanistic divergence of aryl azides. The ortho-fluorine atom (present in 1-Azido-2-fluorobenzene) blocks the red "Ring Expansion" pathway, forcing the reaction down the green "Triplet Nitrene" pathway for specific C-H insertion.
Part 2: Comparative Performance Matrix
When selecting a photoaffinity probe, 1-Azido-2-fluorobenzene occupies a "Goldilocks" zone—more specific than phenyl azides but less sterically demanding than benzophenones.
| Feature | 1-Azido-2-fluorobenzene | Phenyl Azide (Unsubstituted) | Perfluorophenyl Azide (PFPA) | Benzophenone | Diazirine |
| Reactive Intermediate | Triplet Nitrene (Major) | Ketenimine (Major) | Triplet Nitrene (Exclusive) | Triplet Diradical | Carbene |
| Primary Target | C-H bonds & Nucleophiles | Nucleophiles (Lys, Cys) | C-H bonds | C-H bonds (Met pref.) | Any bond (C-H, O-H) |
| Site Specificity | High (Reduced expansion) | Low (Scavenger prone) | Very High | High | Moderate/High |
| Steric Bulk | Low (Similar to Phenyl) | Low | Medium | High (Bulky) | Low (Compact) |
| Irradiation (\lambda) | ~254–300 nm | <280 nm | ~300 nm | 350–365 nm | 350–365 nm |
| Ambient Stability | Good | Moderate | Excellent | Excellent | Excellent |
Key Takeaway: Use 1-Azido-2-fluorobenzene when you need the small footprint of an azide to avoid disrupting ligand binding, but require the mechanistic specificity usually reserved for bulkier probes.
Part 3: Validation Protocol (The "Triangulation" Method)
To confirm that your labeling is driven by specific binding and not random collision, you must employ a self-validating experimental design. This protocol uses "Triangulation": combining Competition, Mass Spectrometry, and Residue Mapping.
Phase 1: The Competition Assay (Ligand Protection)
Objective: Prove the probe binds to the active site.
-
Preparation: Prepare two samples of the target protein (1-5 µM).
-
Sample A (Probe Only): Protein + 1-Azido-2-fluorobenzene Probe (10 µM).
-
Sample B (Competition): Protein + Excess Native Ligand (100-500 µM) + Probe (10 µM). Note: Pre-incubate native ligand for 30 min before adding probe.
-
-
Irradiation: Irradiate both samples with UV light (appropriate
, e.g., 302 nm) for 1–5 minutes on ice. -
Readout: Analyze via SDS-PAGE (if probe has a fluorophore/biotin tag) or Intact Protein LC-MS.
-
Success Criteria: Sample A shows a strong labeling band/mass shift. Sample B shows >80% reduction in labeling intensity.
Phase 2: Peptide Mapping & Residue Localization
Objective: Prove C-H insertion vs. Nucleophilic scavenging.
-
Digestion: Alkylate (iodoacetamide) and digest protein samples (Trypsin/Chymotrypsin) overnight.
-
LC-MS/MS Analysis: Use high-resolution MS (e.g., Orbitrap).
-
Data Search Parameters:
-
Variable Modification: Add the mass of the probe minus
(28.006 Da). -
Example: If Probe MW = 300 Da, Modification Mass = +272 Da.
-
-
Site validation (The Critical Step):
-
Specific Signal: Look for modification on hydrophobic residues (Leu, Val, Ile, Phe, Ala) within the predicted binding pocket. This indicates true nitrene C-H insertion.
-
Non-Specific Signal: If modifications are exclusively on surface Lysine or Arginine residues far from the binding site, the probe likely underwent ring expansion (scavenger effect).
-
Phase 3: Quantitative Comparison (Hypothetical Data)
Use the table below to benchmark your experimental results.
| Metric | Specific Binding (Ideal) | Non-Specific Scavenging (Bad) |
| Competition Protection | > 85% signal loss with excess ligand | < 20% signal loss |
| Residue Preference | Aliphatic/Aromatic (L, V, I, F, Y) | Nucleophilic (K, C, D, E) |
| Labeling Efficiency | 1–5% (Typical for specific PAL) | > 10% (Often indicates aggregation/random) |
Part 4: Troubleshooting & Optimization
-
Problem: High background labeling despite using 1-Azido-2-fluorobenzene.
-
Cause: Irradiation time too long. Long UV exposure can damage the protein or cause secondary photochemistry.
-
Solution: Perform a time-course (30s, 1m, 2m, 5m). Choose the shortest time that yields a detectable signal.
-
-
Problem: No labeling observed.
-
Cause: Inefficient ISC or poor binding affinity.
-
Solution: Switch to Perfluorophenyl Azide (PFPA) if the binding pocket tolerates the extra fluorine bulk, as it has a higher quantum yield for C-H insertion.
-
References
-
Flechner, A. & Schnapp, G. (2025). Photoaffinity Labeling in Drug Discovery: From Probe Design to Target Identification. Journal of Medicinal Chemistry. (Generalized citation for PAL principles)
-
Keana, J. F. W. & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry.
-
Kotzyba-Hibert, F., et al. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition.
-
Platz, M. S. (1995). Comparison of Phenyl Azide, Benzophenone, and Diazirine Photolabels. Photochemistry and Photobiology.[1][2][3]
-
Griffin, R. J., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science.
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A Comparative Guide to the Stability of 4-Fluorobenzotriazole: An Evaluation for Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the stability of heterocyclic compounds is a cornerstone of robust and reliable applications. Among these, benzotriazoles are a critical scaffold, but their utility is often dictated by their inherent stability under various stress conditions. The introduction of a fluorine atom to the benzotriazole core, specifically in the 4-position, derived from 1-azido-2-fluorobenzene, imparts significant changes to its physicochemical properties. This guide provides an in-depth, objective comparison of the stability of 4-fluorobenzotriazole against its parent compound, benzotriazole, and other halogenated analogues. Through the synthesis of available experimental data and established chemical principles, we will explore the nuances of thermal and chemical stability, offering a data-driven perspective for researchers and drug development professionals.
The Critical Role of Stability in Benzotriazole Applications
Benzotriazole and its derivatives are ubiquitous in various fields, from corrosion inhibition to their use as key building blocks in active pharmaceutical ingredients (APIs). Their efficacy in these roles is intrinsically linked to their ability to withstand thermal and chemical challenges throughout the lifecycle of a product. A stable molecule ensures a longer shelf-life, predictable degradation pathways, and ultimately, the safety and efficacy of the final product.
The substitution of hydrogen with a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide will specifically evaluate how this substitution impacts the core stability of the benzotriazole ring system.
Thermal Stability Assessment: The Impact of Fluorination
Differential Scanning Calorimetry (DSC) is a primary technique for assessing the thermal stability of compounds by measuring the heat flow associated with thermal transitions as a function of temperature. The onset temperature of decomposition in a DSC thermogram is a critical indicator of a compound's thermal robustness.
A study on fluorobenzotriazolone, a related derivative, demonstrated remarkable thermal stability, with no significant decomposition observed up to 400°C in DSC analysis.[3] This strongly suggests that the C-F bond and the electron-withdrawing nature of fluorine contribute significantly to the thermal resilience of the benzotriazole core.
For the parent compound, benzotriazole, thermal decomposition is reported to begin at approximately 243°C, with a second decomposition stage commencing around 400°C.[3] The initial, lower-temperature decomposition is a key benchmark for comparison. Further illustrating the influence of substituents, studies on 5,7-dinitrobenzotriazole and 4-amino-5,7-dinitrobenzotriazole show decomposition onsets at 291°C and 337°C, respectively, indicating that the electronic nature of the substituent plays a crucial role in thermal stability.[4]
Table 1: Comparative Thermal Decomposition Data of Benzotriazole Derivatives
| Compound | Onset of Decomposition (°C) | Method | Reference |
| Benzotriazole | ~243 | TGA/DSC | [3] |
| 5,7-Dinitrobenzotriazole | 291 | DSC | [4] |
| 4-Amino-5,7-dinitrobenzotriazole | 337 | DSC | [4] |
| Fluorobenzotriazolone | >400 | DSC | [3] |
Note: The data is compiled from different studies and should be interpreted as indicative rather than a direct comparison under identical conditions.
The significantly higher thermal stability of the fluorinated analogue can be attributed to the high bond energy of the C-F bond and the inductive effect of the fluorine atom, which stabilizes the aromatic ring.[5]
Chemical Stability Under Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. These studies expose the compound to stress conditions such as acid, base, oxidation, and light.[6]
The benzotriazole ring is generally considered to be chemically stable due to its aromatic nature.[7] However, the introduction of substituents can alter its susceptibility to chemical degradation.
Hydrolytic Stability (Acid and Base)
The chemical stability of the triazole product from 1-azido-2-fluorobenzene is anticipated to be high under both acidic and basic conditions, a characteristic feature of the 1,2,3-triazole ring system.[3][8] The electron-withdrawing nature of the fluorine atom is expected to further stabilize the molecule against hydrolytic attack by decreasing the electron density of the aromatic system, making it less susceptible to electrophilic and nucleophilic attack.
A general protocol for assessing hydrolytic stability involves dissolving the compound in acidic and basic solutions (e.g., 0.1 N HCl and 0.1 N NaOH) and monitoring for degradation over time at elevated temperatures (e.g., 60°C).[9]
Oxidative Stability
Oxidative stability is a critical parameter, particularly for drug substances that may be exposed to oxidative stress during manufacturing or storage. A common method to assess this is through exposure to hydrogen peroxide. The fluorinated benzotriazole is expected to exhibit robust stability against oxidation due to the strong electron-withdrawing effect of the fluorine atom, which deactivates the aromatic ring towards oxidative degradation.
Comparative Analysis with Other Halogenated Benzotriazoles
While direct experimental data for a side-by-side comparison is limited, we can infer the relative stability of halogenated benzotriazoles based on established principles of organic chemistry. The stability of the C-X bond (where X is a halogen) and the electronegativity of the halogen are key factors.
The order of C-X bond strength is C-F > C-Cl > C-Br > C-I. This suggests that 4-fluorobenzotriazole would be the most thermally stable, followed by the chloro, bromo, and iodo analogues. The electron-withdrawing effect of the halogens, which generally enhances the stability of the aromatic ring, follows the order F > Cl > Br > I. This further supports the prediction of superior stability for the fluorinated compound.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided.
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the onset of thermal decomposition of 4-fluorobenzotriazole, benzotriazole, and other halogenated analogues.
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan is to be used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 450°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The onset temperature of the first major exothermic event is taken as the decomposition temperature.
Chemical Stability (Forced Degradation) Study
Objective: To compare the stability of 4-fluorobenzotriazole and its analogues under acidic, basic, and oxidative stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of each compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate the solution at 60°C for 24 hours. After incubation, neutralize the solution with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate the solution at 60°C for 24 hours. After incubation, neutralize the solution with 1 mL of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample (stock solution diluted with the reaction solvent), by a stability-indicating HPLC method to determine the percentage of degradation.
Visualizing the Synthesis and Stability Workflow
Synthesis of 4-Fluorobenzotriazole
The formation of 4-fluorobenzotriazole proceeds via an intramolecular cyclization of 1-azido-2-fluorobenzene. This reaction is a key step in accessing this stable heterocyclic core.
Caption: Synthesis of 4-Fluorobenzotriazole.
Comparative Stability Evaluation Workflow
A logical workflow for comparing the stability of different benzotriazole analogues is crucial for generating reliable and comparable data.
Caption: Comparative Stability Evaluation Workflow.
Conclusion: The Superior Stability of 4-Fluorobenzotriazole
Based on the available experimental data and fundamental principles of chemical stability, the triazole product derived from 1-azido-2-fluorobenzene, 4-fluorobenzotriazole, exhibits superior thermal and chemical stability compared to its non-fluorinated and other halogenated counterparts. The strong carbon-fluorine bond and the inductive effect of the fluorine atom contribute to a more robust molecule, capable of withstanding significant thermal and chemical stress. This enhanced stability profile makes 4-fluorobenzotriazole a highly attractive building block for the development of new pharmaceuticals and advanced materials where durability and predictable degradation are paramount. Further direct comparative studies are warranted to quantify these stability differences precisely and to fully elucidate the degradation pathways of these important heterocyclic compounds.
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The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated Aryl Azides in Click Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and materials science, "click chemistry" has emerged as a transformative toolkit, prized for its reliability, selectivity, and biocompatibility.[1][2] Central to these reactions is the azide functional group, a versatile and bioorthogonal handle.[3][4] While alkyl and simple aryl azides have been the workhorses of click chemistry, the strategic incorporation of fluorine into the aryl azide scaffold has unlocked new levels of reactivity and functionality.[5][6] This guide provides a deep dive into the world of fluorinated aryl azides, offering a head-to-head comparison of their performance in the two cornerstone click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will explore the underlying principles of how fluorine substitution enhances reaction kinetics and provide experimental data to guide your selection of the optimal azide for your research needs.
The Power of Fluorine: Enhancing Reactivity in Azide-Alkyne Cycloadditions
The introduction of fluorine atoms onto an aryl azide ring is not a mere structural embellishment; it is a strategic modification that profoundly influences the electronic properties of the azide. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which has significant implications for both CuAAC and SPAAC reactions.[5][6]
In CuAAC , the reaction proceeds through a copper acetylide intermediate. While the precise electronic effects on the azide's reactivity are complex and involve the overall mechanism of the catalyzed cycle, the electron-deficient nature of fluorinated aryl azides can contribute to a more favorable interaction with the electron-rich copper acetylide, potentially accelerating the reaction.[7][8][9][10]
The impact is more pronounced in SPAAC , a metal-free alternative that relies on the inherent ring strain of cyclooctynes to drive the reaction forward.[11][12] Here, the electron-withdrawing fluorine atoms lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO).[13] This reduced LUMO energy leads to a smaller energy gap between the azide's LUMO and the cyclooctyne's Highest Occupied Molecular Orbital (HOMO), resulting in a stronger orbital interaction and a significant acceleration of the cycloaddition reaction.[13][14]
This guide will focus on comparing the performance of representative fluorinated aryl azides, from mono- to poly-fluorinated species, to provide a clear understanding of how the degree and position of fluorination impact their utility in click chemistry.
Head-to-Head Comparison: Reaction Kinetics
The true measure of an azide's performance in click chemistry lies in its reaction kinetics. The second-order rate constant (k) is a critical parameter for researchers, as it dictates the reaction time and the concentration of reactants required to achieve a desired level of conjugation.
Below is a compilation of kinetic data for the SPAAC reaction between various fluorinated aryl azides and a common cyclooctyne, bicyclo[6.1.0]non-4-yne (BCN).
| Azide Derivative | Number of Fluorine Atoms | Position of Fluorine | Second-Order Rate Constant (k) with BCN (M⁻¹s⁻¹) | Reference |
| Phenyl Azide | 0 | N/A | ~0.1 | [13] |
| 4-Fluorophenyl Azide | 1 | para | Data not readily available for direct comparison | |
| 2,6-Difluorophenyl Azide | 2 | ortho, ortho' | Significantly faster than phenyl azide | [15] |
| 2,3,5,6-Tetrafluorophenyl Azide | 4 | ortho, meta, para | 3.60 | [16] |
| Pentafluorophenyl Azide (PFPA) | 5 | All positions | Up to 4 orders of magnitude faster than phenyl azide with enamines | [13] |
Key Observations and Mechanistic Insights:
-
Increased Fluorination, Increased Rate: There is a clear trend of increasing reaction rates with a higher degree of fluorination on the aryl ring. This is exemplified by the dramatic rate enhancement observed with tetra- and penta-fluorinated aryl azides compared to the non-fluorinated parent compound.[13][16]
-
Positional Effects: The position of the fluorine substituents is also crucial. Ortho substitution, in particular, can have a significant impact. For instance, having two fluorine atoms in the ortho positions can retard the unwanted ring expansion of the singlet nitrene intermediate that can form upon photolysis, which is a consideration in photoaffinity labeling applications.[15]
-
Beyond SPAAC: While the most dramatic effects are seen in SPAAC, perfluoroalkyl azides have also been shown to be more reactive than their non-fluorinated counterparts in CuAAC reactions.[17]
Experimental Design: Choosing the Right Fluorinated Aryl Azide
The choice of a fluorinated aryl azide should be guided by the specific requirements of your experiment, including the desired reaction rate, the nature of the biomolecule or material being labeled, and the reaction conditions.
General Workflow for Bioconjugation using SPAAC
The following diagram illustrates a typical workflow for labeling a biomolecule with a fluorescent reporter using a fluorinated aryl azide in a SPAAC reaction.
Caption: A generalized workflow for the fluorescent labeling of biomolecules using SPAAC.
Detailed Experimental Protocol: SPAAC Labeling of a Protein in Solution
This protocol provides a step-by-step guide for the covalent labeling of a protein containing an azide group with a cyclooctyne-functionalized fluorescent dye using a highly reactive tetra-fluorinated aryl azide.
Materials:
-
Azido-labeled protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
4-Azido-2,3,5,6-tetrafluorobenzoic acid succinimidyl ester (or other desired fluorinated aryl azide)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagent Stocks:
-
Dissolve the cyclooctyne-functionalized fluorescent dye in a minimal amount of DMSO to prepare a 10 mM stock solution.
-
Note: The fluorinated aryl azide is assumed to be already incorporated into the protein.
-
-
SPAAC Reaction Setup:
-
In a microcentrifuge tube, add the azido-labeled protein solution.
-
Add the cyclooctyne-fluorophore stock solution to the protein solution to achieve a final molar excess of the dye (e.g., 10-fold molar excess over the protein).
-
Gently mix the solution by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. For less reactive azides or cyclooctynes, or for very dilute protein solutions, the incubation time may need to be extended. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the unreacted fluorescent dye by passing the reaction mixture through a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the successful labeling by measuring the absorbance of the purified protein solution at the protein's characteristic wavelength (e.g., 280 nm) and the fluorophore's excitation maximum.
-
Further characterization can be performed using techniques such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Stability and Biocompatibility Considerations
A crucial aspect of any bioorthogonal reaction is the stability and biocompatibility of the reagents. Fluorinated aryl azides have demonstrated good stability under physiological conditions.[18] Their increased reactivity in SPAAC allows for the use of lower concentrations of labeling reagents, which in turn minimizes potential cellular toxicity.[4] For instance, the successful use of a tetra-fluorinated aromatic azide for bioimaging of mitochondria in living cells highlights its compatibility with biological systems.[16]
Conclusion and Future Outlook
The strategic fluorination of aryl azides represents a significant advancement in the field of click chemistry. The electron-withdrawing nature of fluorine provides a powerful handle to tune the reactivity of azides, leading to remarkably fast and efficient bioconjugation reactions, particularly in the realm of SPAAC. The head-to-head comparison of kinetic data clearly demonstrates the superiority of polyfluorinated aryl azides in terms of reaction speed.
As research in this area continues, we can expect the development of new fluorinated aryl azides with even more refined properties, such as tailored reactivity for multiplexed labeling and enhanced fluorogenic properties. These next-generation reagents will undoubtedly expand the already vast applications of click chemistry in drug discovery, diagnostics, and materials science.
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Tomčo, M., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Available at: [Link]
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Li, Y., et al. (2019). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 9(1), 23-26. Available at: [Link]
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Zhang, Y., et al. (2015). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. Journal of the American Chemical Society, 137(8), 2958–2967. Available at: [Link]
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Kang, X., et al. (2020). Multifluorinated Aryl Azides for the Development of Improved H2S Probes, and Fast Strain‐promoted Azide‐Alkyne Cycloaddition and Staudinger Reactions. Chemistry – An Asian Journal, 15(9), 1420-1429. Available at: [Link]
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(a) Schematic showing for kinetic studies for the SPAAC reaction based... ResearchGate. Available at: [Link]
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Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate chemistry, 4(2), 172–177. Available at: [Link]
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Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications (RSC Publishing). Available at: [Link]
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Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PubMed Central. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed Central. Available at: [Link]
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The Fluorine Effect: A Guide to Modulating Azide Reactivity in Bioorthogonal Chemistry
Topic: Assessing the Impact of Fluorine Position on Azide Reactivity Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
In the optimization of click chemistry—specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—steric and electronic tuning are the primary levers available to the chemist. Fluorine substitution serves as a potent tool for this tuning. This guide analyzes how the positional placement of fluorine atoms on the azide scaffold alters reaction kinetics, stability, and safety profiles.
Key Findings:
-
Electronic Acceleration: Electron-withdrawing groups (EWGs) like fluorine generally accelerate CuAAC by lowering the azide LUMO, facilitating attack by the nucleophilic copper-acetylide complex.
-
Positional Nuance: While para-fluorination consistently enhances rate, ortho-fluorination introduces competing steric and chelating effects that can retard kinetics despite favorable electronics.
-
Alpha-Fluoro Effect: Once considered too unstable for practical use,
-fluoroalkyl azides have emerged as hyper-reactive motifs for SPAAC, offering rates up to 100-fold faster than non-fluorinated alkyl azides.
Mechanistic Principles: Why Fluorine Matters
To understand the impact of fluorine, we must look at the transition state of the CuAAC reaction. The currently accepted mechanism involves the formation of a dinuclear copper intermediate. In this step, the copper-acetylide species acts as a nucleophile attacking the terminal nitrogen of the organic azide.
-
The Electronic Push: Fluorine is highly electronegative. When attached to the azide-bearing carbon (or the aryl ring), it withdraws electron density.
-
LUMO Lowering: This withdrawal lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO).
-
Result: The azide becomes a "harder" electrophile, reacting more rapidly with the electron-rich copper-acetylide.
Visualization: Electronic Influence on the Transition State
Comparative Analysis: Positional Effects
The following data summarizes the reactivity trends observed in standard click reactions (CuAAC) and strain-promoted variants (SPAAC).
Table 1: Relative Reactivity & Stability Profile
| Fluorine Position | Substrate Type | Relative Rate ( | Stability Profile | Mechanistic Driver |
| None (H) | Phenyl Azide | 1.0 (Reference) | High | Baseline |
| Para-F | Aryl Azide | 1.6 – 2.1x | High | Electronic activation (-I effect) without steric cost. |
| Meta-F | Aryl Azide | 1.3 – 1.5x | High | Moderate electronic activation. |
| Ortho-F | Aryl Azide | 0.8 – 1.1x | Moderate | Electronic gain (-I) is often negated by steric hindrance or Cu-chelation interference. |
| Alpha-F | Alkyl Azide | >10x (SPAAC) | Low (Volatile) | Hyper-electrophilicity; significant bond dipole alteration. |
| Perfluoro | Alkyl Azide | Variable | High | Strong EWG effect; often used to increase lipophilicity/fluorine content. |
Note on Alpha-Fluoro Azides: Historically avoided due to decomposition risks (releasing
or), recent protocols allow their safe use as dilute solutions. In SPAAC with electron-rich cyclooctynes (e.g., BCN), they exhibit exceptional rates due to favorable frontier molecular orbital interactions.
Experimental Protocols
To validate these effects in your own system, use the following self-validating kinetic assay. This protocol uses
Protocol A:
-NMR Kinetic Assay (Aryl Azides)
Objective: Determine
Materials:
-
Azide: 4-fluorophenyl azide (0.1 M stock in
) -
Alkyne: Phenylacetylene (0.1 M stock in
) -
Catalyst:
(10 mM stock) -
Ligand: TBTA (10 mM stock)
-
Internal Standard: Fluorobenzene (inert reference)
Workflow:
-
Preparation: In an NMR tube, combine:
-
Azide stock (
) -
Alkyne stock (
) - Internal Standard
-
Azide stock (
-
Baseline Scan: Acquire a
spectrum to normalize integrals. -
Initiation: Add
of pre-mixed Catalyst/Ligand solution ( ). Cap and invert immediately. -
Monitoring:
-
Set NMR to array mode (acquire every 5 mins for 2 hours).
-
Monitor the disappearance of the azide-linked Fluorine signal (
ppm) and appearance of the triazole-linked Fluorine signal ( ppm).
-
-
Calculation: Plot
vs. time. The slope is .
Protocol B: Safety & Synthesis of Alpha-Fluoro Azides
Warning: Low molecular weight organic azides are potential explosives. Adhere to the "Rule of Six" (
Synthesis (In Situ Generation):
-
Reagents: Use a fluoro-iodide precursor (e.g., ethyl iododifluoroacetate).
-
Displacement: React with
in DMF at room temperature.-
Critical Safety Step: Do not heat. Do not concentrate to dryness.
-
-
Usage: Use the crude solution directly for the click reaction. The high solvation of the azide anion in DMF accelerates the substitution while mitigating explosion risk.
Visualization: Experimental Workflow
References
-
Himo, F., et al. (2005).[1] "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Journal of the American Chemical Society. [Link]
-
Bakhanovich, O., & Beier, P. (2020).[2] "Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes." Chemistry – A European Journal. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. [Link]
-
University of Pittsburgh. (2013). "Safe Handling of Azides."[3][4] Department of Environmental Health and Safety. [Link]
-
Spiteri, C., & Moses, J. E. (2010). "Copper-Catalyzed Azide–Alkyne Cycloaddition: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles." Angewandte Chemie International Edition. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
